molecular formula C8H8ClFO B132141 2-Methoxy-4-fluorobenzyl chloride CAS No. 157068-04-7

2-Methoxy-4-fluorobenzyl chloride

Cat. No.: B132141
CAS No.: 157068-04-7
M. Wt: 174.6 g/mol
InChI Key: UWENSPCOUMZCBU-UHFFFAOYSA-N
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Description

2-Methoxy-4-fluorobenzyl chloride is a versatile halogenated aromatic intermediate prized in organic synthesis for its reactive benzyl chloride group, which facilitates critical bond-forming reactions, particularly with nitrogen and oxygen nucleophiles . This reactivity makes it a valuable building block in the development of Active Pharmaceutical Ingredients (APIs), where it is used to construct molecular scaffolds found in pharmacologically active compounds . For instance, structural analogues featuring the 4-fluorobenzyl group have been investigated in advanced research programs, such as the development of potent KV7.2/3 potassium channel openers for potential application in pain and epilepsy management . Beyond medicinal chemistry, this compound's fluorinated aromatic structure enhances the biological activity and properties of final products in agrochemical research, contributing to the synthesis of novel herbicides and pesticides . Its application also extends to the creation of specialty chemicals, including dyes and polymers, underscoring its broad utility in industrial research settings .

Properties

IUPAC Name

1-(chloromethyl)-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWENSPCOUMZCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595955
Record name 1-(Chloromethyl)-4-fluoro-2-methoxybenzene
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Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157068-04-7
Record name 1-(Chloromethyl)-4-fluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157068-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-fluoro-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzyl chlorides are pivotal intermediates in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Their utility stems from the reactive chloromethyl group, which allows for the facile introduction of the benzyl moiety into various molecular scaffolds.[1][2] This guide provides a comprehensive technical overview of the synthesis of a specific, highly functionalized intermediate: 2-Methoxy-4-fluorobenzyl chloride. We will delve into the strategic considerations for its synthesis, present a validated two-step synthetic pathway starting from a commercially available precursor, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the preparation and handling of this important building block.

Introduction: The Strategic Importance of 2-Methoxy-4-fluorobenzyl chloride

The unique substitution pattern of 2-Methoxy-4-fluorobenzyl chloride, featuring a methoxy group ortho to the chloromethyl functionality and a fluorine atom in the para position, imparts specific electronic and steric properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target, while the methoxy group can influence conformation and solubility.[3] Consequently, 2-Methoxy-4-fluorobenzyl chloride serves as a key precursor in the synthesis of various biologically active compounds, including potential therapeutic agents for inflammatory diseases.[4]

This guide will focus on a reliable and scalable synthetic route, breaking down the process into two key transformations:

  • Reduction of 2-Methoxy-4-fluorobenzaldehyde to 2-Methoxy-4-fluorobenzyl alcohol.

  • Chlorination of 2-Methoxy-4-fluorobenzyl alcohol to 2-Methoxy-4-fluorobenzyl chloride.

We will explore the mechanistic underpinnings of these reactions, providing a rationale for the choice of reagents and reaction conditions, and offer practical insights into the purification and characterization of the final product.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 2-Methoxy-4-fluorobenzyl chloride (I) points to 2-Methoxy-4-fluorobenzyl alcohol (II) as the immediate precursor. The conversion of a benzyl alcohol to a benzyl chloride is a standard functional group transformation. The benzyl alcohol (II) can, in turn, be derived from the corresponding aldehyde, 2-Methoxy-4-fluorobenzaldehyde (III), through a selective reduction. This aldehyde is a commercially available starting material.

G 2-Methoxy-4-fluorobenzyl chloride (I) 2-Methoxy-4-fluorobenzyl chloride (I) 2-Methoxy-4-fluorobenzyl alcohol (II) 2-Methoxy-4-fluorobenzyl alcohol (II) 2-Methoxy-4-fluorobenzyl chloride (I)->2-Methoxy-4-fluorobenzyl alcohol (II) Chlorination 2-Methoxy-4-fluorobenzaldehyde (III) 2-Methoxy-4-fluorobenzaldehyde (III) 2-Methoxy-4-fluorobenzyl alcohol (II)->2-Methoxy-4-fluorobenzaldehyde (III) Reduction

Caption: Retrosynthetic pathway for 2-Methoxy-4-fluorobenzyl chloride.

Synthesis of the Precursor: 2-Methoxy-4-fluorobenzyl alcohol

The first stage of our synthesis involves the reduction of 2-Methoxy-4-fluorobenzaldehyde to the corresponding benzyl alcohol.

Reaction Principle and Reagent Selection

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. For this transformation, sodium borohydride (NaBH₄) is an ideal choice for several reasons:

  • Chemoselectivity: NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde group without affecting the aromatic ring or the methoxy and fluoro substituents.

  • Operational Simplicity: The reaction can be carried out in standard laboratory glassware under ambient conditions, and the work-up procedure is straightforward.

  • Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during work-up yields the desired alcohol.

G cluster_0 Reduction of 2-Methoxy-4-fluorobenzaldehyde 2-Methoxy-4-fluorobenzaldehyde 2-Methoxy-4-fluorobenzaldehyde Intermediate Alkoxide Intermediate Alkoxide 2-Methoxy-4-fluorobenzaldehyde->Intermediate Alkoxide + NaBH4 2-Methoxy-4-fluorobenzyl alcohol 2-Methoxy-4-fluorobenzyl alcohol Intermediate Alkoxide->2-Methoxy-4-fluorobenzyl alcohol + H3O+ (work-up)

Caption: Workflow for the reduction of the aldehyde to the alcohol.

Detailed Experimental Protocol

Materials:

  • 2-Methoxy-4-fluorobenzaldehyde (C₈H₇FO₂)[5][6]

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.4 g (0.1 mol) of 2-Methoxy-4-fluorobenzaldehyde in 100 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of 1M HCl.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Transfer the resulting aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 2-Methoxy-4-fluorobenzyl alcohol, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Expected Yield and Characterization

The expected yield for this reduction is typically in the range of 90-95%. The product can be characterized by:

  • ¹H NMR: Appearance of a new signal for the benzylic CH₂OH protons and the disappearance of the aldehyde proton signal.

  • IR Spectroscopy: Appearance of a broad O-H stretching band and disappearance of the C=O stretching band of the aldehyde.

Synthesis of 2-Methoxy-4-fluorobenzyl chloride

The final step in the synthesis is the conversion of 2-Methoxy-4-fluorobenzyl alcohol to the target compound, 2-Methoxy-4-fluorobenzyl chloride.

Reaction Principle and Reagent Selection

The chlorination of benzyl alcohols is a common and important transformation in organic synthesis.[7] Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose.[8][9] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[10]

The mechanism can proceed via two main pathways: Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution). The presence of a base like pyridine typically favors the Sₙ2 pathway, leading to an inversion of stereochemistry.[11] In the absence of a base, the Sₙi mechanism can occur, leading to retention of stereochemistry. For an achiral substrate like 2-Methoxy-4-fluorobenzyl alcohol, the distinction is less critical for the final product structure, but understanding the mechanism is key to controlling the reaction.

The use of thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.

G cluster_1 Chlorination of 2-Methoxy-4-fluorobenzyl alcohol 2-Methoxy-4-fluorobenzyl alcohol 2-Methoxy-4-fluorobenzyl alcohol Chlorosulfite Intermediate Chlorosulfite Intermediate 2-Methoxy-4-fluorobenzyl alcohol->Chlorosulfite Intermediate + SOCl2 2-Methoxy-4-fluorobenzyl chloride 2-Methoxy-4-fluorobenzyl chloride Chlorosulfite Intermediate->2-Methoxy-4-fluorobenzyl chloride - SO2, - HCl

Caption: Workflow for the chlorination of the alcohol.

Detailed Experimental Protocol

Materials:

  • 2-Methoxy-4-fluorobenzyl alcohol (C₈H₉FO₂)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.6 g (0.1 mol) of 2-Methoxy-4-fluorobenzyl alcohol in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 13.1 g (8.0 mL, 0.11 mol) of thionyl chloride dropwise via a dropping funnel over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methoxy-4-fluorobenzyl chloride.

Purification and Characterization

The crude product can be purified by vacuum distillation to obtain a high-purity product.

  • Expected Yield: 85-90%

  • Physical Appearance: Clear, colorless to pale yellow liquid.[12]

  • Characterization:

    • ¹H NMR: Disappearance of the alcohol proton signal and a shift in the benzylic CH₂ signal.

    • ¹³C NMR: Shift in the benzylic carbon signal.

    • Mass Spectrometry: To confirm the molecular weight (174.60 g/mol ).[13]

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1. Reduction 2-Methoxy-4-fluorobenzaldehydeNaBH₄Methanol0 - RT290-95
2. Chlorination 2-Methoxy-4-fluorobenzyl alcoholSOCl₂DCM0 - Reflux2.585-90

Safety and Handling

  • 2-Methoxy-4-fluorobenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe burns. Work in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.

  • 2-Methoxy-4-fluorobenzyl chloride: This compound is expected to be a lachrymator and an irritant.[14] Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of 2-Methoxy-4-fluorobenzyl chloride can be reliably achieved through a two-step process starting from the corresponding aldehyde. The reduction of the aldehyde with sodium borohydride followed by chlorination of the resulting benzyl alcohol with thionyl chloride provides a high-yielding and scalable route to this valuable synthetic intermediate. The protocols outlined in this guide are robust and can be adapted for various scales of production. Careful attention to safety and handling procedures is paramount when working with the reagents and the final product.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. BenchChem.
  • Google Patents. (n.d.). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
  • BenchChem. (n.d.). Synthesis routes of 4-Methoxybenzyl chloride.
  • Alachem Co., Ltd. (n.d.). 2-Methoxy-4-Fluorobenzaldehyde.
  • Chemcd. (n.d.). 2-METHOXY-4-FLUOROBENZYL CHLORIDE.
  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
  • Guidechem. (n.d.). How to Synthesize 4-Methoxybenzylchloride?.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride.
  • Biosynth. (n.d.). 2-Methoxy benzyl chloride.
  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
  • NileRed. (2016, February 18). Making Benzyl Chloride. YouTube. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
  • Sourcing Beast. (2026, January 29). Sourcing Benzyl Chloride: A Guide for Chemical Reaction and Synthesis Professionals.
  • PubChem. (n.d.). 4-Fluorobenzyl chloride. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. BenchChem.
  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • American Chemical Society. (2015, March 30). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloro-4-fluorobenzyl Alcohol.
  • BenchChem. (2025). The Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Development.
  • Google Patents. (n.d.). US2859253A - Process for the continuous preparation of benzyl chloride.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN107473931A - The production method of benzyl chloride.
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  • ResearchGate. (2021, November 8). (PDF) A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

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Sources

Technical Guide: Spectroscopic Characterization of 2-Methoxy-4-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Methoxy-4-fluorobenzyl chloride (CAS: 157068-04-7) is a specialized electrophilic building block primarily utilized in medicinal chemistry for the introduction of the 2-methoxy-4-fluorobenzyl motif.[1] This moiety is critical in drug discovery for modulating lipophilicity and metabolic stability (via the fluorine atom) while offering steric and electronic influence through the ortho-methoxy group.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from structural principles and analogous empirical data, designed to assist researchers in the validation and quality control of this intermediate.

Chemical Identity Table
ParameterDetail
IUPAC Name 1-(Chloromethyl)-4-fluoro-2-methoxybenzene
CAS Number 157068-04-7
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
Physical State Colorless to pale yellow liquid (typically)
Key Impurity 2-Methoxy-4-fluorobenzyl alcohol (Hydrolysis product)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the interplay between the electron-donating methoxy group, the electron-withdrawing fluorine atom, and the benzylic chloride.

^1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinct AMX or ABC spin system in the aromatic region due to the 1,2,4-substitution pattern, further complicated by Hydrogen-Fluorine (


) coupling.
SignalShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
A 7.25 – 7.32dd1H

H-6 (Aromatic)
B 6.60 – 6.68dd1H

H-3 (Aromatic)
C 6.55 – 6.65td1H

H-5 (Aromatic)
D 4.62s2H-CH₂-Cl (Benzylic)
E 3.86s3H-O-CH₃ (Methoxy)

Mechanistic Insight:

  • H-3 Shielding: The proton at position 3 is located between the methoxy and fluorine groups. Both substituents exert an ortho-shielding effect, pushing this signal upfield (~6.6 ppm). It typically shows a large

    
     coupling (~10 Hz).
    
  • H-6 Deshielding: The proton at position 6 is adjacent to the chloromethyl group. The paramagnetic anisotropy of the aromatic ring combined with the inductive effect of the benzylic chloride keeps this signal downfield (~7.3 ppm).

  • Benzylic Singlet: While typically a singlet, the benzylic -CH₂- protons may show broadening or very fine splitting due to long-range coupling with the fluorine atom (

    
    ).
    
^{13}C NMR Characterization (100 MHz, CDCl₃)

The Carbon-13 spectrum is dominated by C-F coupling, which splits the signals of carbons 3, 4, and 5 into doublets.

SignalShift (

, ppm)
Multiplicity (

)
Assignment
C-4 ~163.5d (

Hz)
C-F (Ipso)
C-2 ~158.5d (

Hz)
C-OMe
C-1 ~118.0d (

Hz)
C-CH₂Cl (Ipso)
C-6 ~131.5d (

Hz)
Aromatic C-6
C-5 ~107.0d (

Hz)
Aromatic C-5
C-3 ~99.5d (

Hz)
Aromatic C-3
CH₂ ~41.0sBenzylic C
OMe ~55.8sMethoxy C

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the presence of the chlorine atom (isotope pattern) and the benzylic nature of the compound.

Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (M⁺): Observed at m/z 174 and 176 .

  • Isotope Pattern: The characteristic 3:1 ratio between m/z 174 (

    
    Cl) and 176 (
    
    
    
    Cl) confirms the presence of a single chlorine atom.
  • Base Peak (M - Cl): The dominant peak is typically m/z 139 . This corresponds to the loss of the chlorine radical (Cl•) or chloride ion, generating the 2-methoxy-4-fluorobenzyl cation . This cation is highly stabilized by resonance contribution from the ortho-methoxy group.

  • Secondary Fragmentation: Loss of the methyl group from the methoxy (m/z 139 → m/z 124) or loss of CO (m/z 139 → m/z 111).

MS Logic Diagram

MS_Fragmentation Figure 1: Predicted EI-MS Fragmentation Pathway for 2-Methoxy-4-fluorobenzyl chloride M_Ion Molecular Ion (M+) m/z 174 / 176 (3:1) [C8H8ClFO]+ Base_Peak Base Peak m/z 139 [C8H8FO]+ (Benzylic Cation) M_Ion->Base_Peak Heterolytic Cleavage Cl_Loss Loss of Cl (M - 35/37) M_Ion->Cl_Loss Frag_1 Fragment m/z 109 [C7H6F]+ (Loss of CH2O) Base_Peak->Frag_1 - CH2O (Formaldehyde) Cl_Loss->Base_Peak

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of functional groups, particularly the absence of the broad O-H stretch (indicating the alcohol impurity) and the presence of the C-Cl bond.

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3100 – 3000 C-H Stretch (Aromatic)Weak intensity.
2980 – 2850 C-H Stretch (Aliphatic)Associated with O-CH₃ and -CH₂-.
1610, 1590 C=C Ring StretchCharacteristic of the benzene ring.
1250 – 1230 C-O-C Stretch (Asym)Strong band, typical for aryl alkyl ethers (Anisole derivative).
1150 – 1100 C-F Stretch Strong, broad band. Highly diagnostic for fluorinated aromatics.
1030 C-O-C Stretch (Sym)Supporting evidence for the methoxy group.
750 – 650 C-Cl Stretch Moderate to strong band. Confirms the alkyl chloride.[2][3][4]

Experimental Protocols & Quality Control

Sample Preparation for NMR

To ensure high-resolution data and prevent degradation:

  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is suspected to be acid-sensitive (benzylic chlorides can be unstable in acidic CDCl₃).

  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity (polymerization/hydrolysis solids) is visible.

Handling & Stability (Self-Validating Protocol)

Benzylic chlorides are potent alkylating agents and are susceptible to hydrolysis.

  • Validation Step: Before any synthesis, run a TLC (Thin Layer Chromatography) .

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).

    • Observation: The chloride (Product) moves faster (

      
      ) than the corresponding alcohol impurity (
      
      
      
      ).
    • Visual: If a baseline spot or a lower spot is observed, the sample has hydrolyzed.

Synthesis & Impurity Workflow

Synthesis_QC Figure 2: Synthesis and Degradation Logic for Quality Control Alcohol Starting Material 2-Methoxy-4-fluorobenzyl alcohol Product Target Product 2-Methoxy-4-fluorobenzyl chloride (CAS: 157068-04-7) Alcohol->Product Chlorination Reagent Reagent SOCl2 or PCl3 Reagent->Product Impurity Impurity (Hydrolysis) Reverts to Alcohol Product->Impurity Moisture/H2O Impurity->Alcohol Identity Match

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776369, 2-Methoxy-4-fluorobenzyl chloride. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Sources

Electronic Effects of Fluorine and Methoxy Groups on Benzyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Electronic Divergence

In medicinal chemistry, benzyl chlorides are ubiquitous electrophiles used to introduce benzylic motifs—critical for optimizing lipophilicity and metabolic stability. However, the reactivity profile of a benzyl chloride is not static; it is dictated by the electronic "tug-of-war" between the benzene ring and its substituents.

This guide analyzes the divergent behaviors of 4-methoxybenzyl chloride (PMB-Cl) and 4-fluorobenzyl chloride (p-F-BnCl) . While both substituents are technically "electron-rich" in specific contexts, they drive reactivity in opposite directions due to the interplay of Inductive (


) and Mesomeric (

) effects.
  • The Methoxy Effect: Dominant resonance donation (

    
    ) creates a hyper-reactive substrate prone to 
    
    
    
    pathways and rapid hydrolysis.
  • The Fluorine Conundrum: High electronegativity (

    
    ) competes with lone-pair donation (
    
    
    
    ), resulting in a substrate that resists ionization but maintains unique orbital overlaps, often requiring forcing conditions for
    
    
    displacement.

Mechanistic Foundations: Orbital Overlap & Hammett Parameters

To control these reactions, one must understand the transition states. The reactivity difference is quantified by Hammett Substituent Constants (


), but standard 

values fail to capture the behavior of benzylic carbocations. We must utilize Brown-Okamoto constants (

), which account for direct resonance stabilization of a positive charge.
The Data: vs.
Substituent (para)

(Standard)

(Cationic)
Electronic Character
-H 0.000.00Reference
-OMe -0.27-0.78 Strong Donor (Resonance dominant)
-F +0.06-0.07 Inductive Withdrawer / Weak Resonance Donor
-NO2 +0.78+0.79Strong Withdrawer

Key Insight: Note that


 for Fluorine is positive (electron-withdrawing), yet 

is negative (electron-donating). This inversion reveals that in

transition states, Fluorine stabilizes the carbocation relative to hydrogen via 2p-2p orbital back-donation, despite its electronegativity.
Visualization: Electronic Vectors

The following diagram illustrates the opposing vectors of Induction and Resonance that dictate the stability of the transition state.

ElectronicEffects cluster_0 4-Methoxy (PMB) cluster_1 4-Fluoro (p-F) OMe Methoxy (-OMe) Ring1 Benzene Ring OMe->Ring1 +M (Strong) Ring1->OMe -I (Weak) Cl1 Leaving Group (-Cl) Ring1->Cl1 e- Push (Facilitates Ionization) F Fluorine (-F) Ring2 Benzene Ring F->Ring2 +M (Moderate 2p-2p) Ring2->F -I (Strong) Cl2 Leaving Group (-Cl) Ring2->Cl2 Net Withdrawal (Deactivates SN1)

Figure 1: Vector analysis of electronic effects. Green arrows indicate electron density donation; Red arrows indicate withdrawal. Note the dominance of +M in Methoxy vs -I in Fluorine.

Kinetic Profiling & Reactivity

Solvolysis Rates (Relative to Benzyl Chloride)

In protic solvents (e.g., 50% Ethanol/Water), the reaction proceeds largely via


. The rate enhancement provided by the methoxy group is exponential.
SubstrateRelative Rate (

)
Mechanism Dominance
p-Methoxybenzyl-Cl ~10,000Pure

(Limiting)
Benzyl-Cl 1.0Mixed

p-Fluorobenzyl-Cl ~0.8 - 1.2*Mixed (Solvent Dependent)
p-Nitrobenzyl-Cl ~0.0001Pure

*Note: p-F-BnCl rates fluctuate near unity. The -I effect destabilizes the ground state, but the +M effect stabilizes the cation. In highly ionizing solvents (Formic acid), F can be faster than H. In nucleophilic solvents (Ethanol), it is often slower.

The "Fluorine Effect" in Drug Synthesis

While p-F-BnCl is less reactive than PMB-Cl in solvolysis, it is robust. It does not hydrolyze rapidly in ambient air. However, in


 reactions (e.g., alkylating an amine), the electron-withdrawing nature of Fluorine on the ring slightly increases the electrophilicity of the benzylic carbon towards the incoming nucleophile, provided the transition state is not loose (carbocation-like).

Synthetic Protocols: Handling the Extremes

The electronic differences necessitate distinct handling protocols to ensure high yield and safety.

Decision Matrix: Selecting the Protocol

ReactionSelection Start Start: Benzyl Chloride Alkylation Subst Identify Substituent Start->Subst OMe 4-Methoxy (PMB-Cl) Subst->OMe F 4-Fluoro (p-F-BnCl) Subst->F Risk1 Risk: Hydrolysis / Polymerization OMe->Risk1 Risk2 Risk: Low Reactivity / Incomplete Conv. F->Risk2 ProtA PROTOCOL A: Anhydrous / Cold / Non-Nucleophilic Base Risk1->ProtA Mitigation ProtB PROTOCOL B: Polar Aprotic / Heat / Catalytic Iodide Risk2->ProtB Mitigation

Figure 2: Process decision tree for optimizing reaction conditions based on substituent electronics.

Protocol A: High-Reactivity Substrates (PMB-Cl)

For substrates with


 (e.g., OMe, OPh, NMe2).

The Challenge: PMB-Cl generates HCl upon contact with ambient moisture. It can also self-condense (Friedel-Crafts) if Lewis acids are present.

  • Solvent: Anhydrous DMF or THF (Water content < 0.05%). Do not use alcohols.

  • Base: Use non-nucleophilic bases like

    
     or DIPEA. Avoid hydroxides (NaOH), which promote rapid hydrolysis to the alcohol.
    
  • Temperature: Start at 0°C. Exotherms are common.

  • Stoichiometry: Use a slight excess of the nucleophile, not the electrophile.

  • Quench: Quench at low temperature to prevent late-stage hydrolysis of the product if the linkage is acid-sensitive.

Protocol B: Deactivated/Neutral Substrates (p-F-BnCl)

For substrates with


 (e.g., F, Cl, H).

The Challenge: Slower reaction rates lead to long cycle times and potential for side reactions if forced too hard.

  • Solvent: Polar aprotic solvents (DMF, NMP, DMSO) are essential to solvate the cation of the base, leaving the nucleophilic anion "naked" and reactive.

  • Catalysis (Finkelstein): Add 10 mol% NaI or TBAI .

    • Mechanism:[1][2][3][4] The iodide displaces the chloride (equilibrium), forming the highly reactive Benzyl-Iodide in situ, which reacts faster with the target nucleophile.

  • Temperature: Heating is usually required (50°C - 80°C).

  • Base:

    
     is standard.
    

Stability & Genotoxicity (GTI)

In pharmaceutical development, benzyl chlorides are structural alerts for Genotoxic Impurities (GTIs) due to their ability to alkylate DNA.

  • PMB-Cl Stability: Highly unstable.

    • GTI Control: Because it hydrolyzes so fast (

      
       min in aqueous systems), it is often considered "self-purging" in aqueous workups. However, residual PMB-Cl in the final drug substance is a critical risk if the final step is anhydrous.
      
  • p-F-BnCl Stability: Moderate stability.

    • GTI Control: It persists in reaction mixtures. If used in the final step, rigorous testing (limit < ppm range) is required. It does not purge easily via hydrolysis.

Comparison Table: Stability & Handling
Feature4-Methoxybenzyl Chloride4-Fluorobenzyl Chloride
Storage 2-8°C, under Argon/NitrogenAmbient, dry
Hydrolysis Risk Extreme (generates HCl gas)Low
Lachrymator HighModerate
GTI Strategy Process purge (hydrolysis)Downstream purification

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Winstein, S., & Grunwald, E. (1948). The role of neighboring groups in replacement reactions. Journal of the American Chemical Society, 70(2), 828-837. Link

  • Peters, K. S. (2007). Solvolysis of Benzyl Chlorides: The interplay of Nucleophilic and Ionizing Effects. Chemical Reviews, 107(3), 859–873.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Reagents and Solvents). Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link

Sources

Theoretical Characterization & Reactivity Profiling of 2-Methoxy-4-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Computational Chemistry & Drug Design Application

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2-Methoxy-4-fluorobenzyl chloride (MFBC) . As a high-value pharmacophore intermediate, MFBC serves as a critical alkylating agent in the synthesis of kinase inhibitors (e.g., Vonoprazan analogs) and agrochemicals. This document synthesizes Density Functional Theory (DFT) protocols, spectroscopic validation, and molecular docking workflows to predict its stability, reactivity, and biological interaction potential.

Electronic Structure & Computational Protocol

To accurately predict the reactivity of MFBC, a rigorous computational approach is required. The presence of the electron-donating methoxy group (-OCH


) at the ortho position and the electron-withdrawing fluorine (-F) at the para position creates a unique "push-pull" electronic environment around the benzylic carbon.
Validated DFT Methodology

Based on comparative studies of benzyl halide derivatives [1, 2], the following protocol is established as the gold standard for MFBC:

  • Theory Level: DFT (Density Functional Theory)[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balance of cost and accuracy in predicting organic vibrational frequencies.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for modeling the lone pairs on Oxygen, Fluorine, and Chlorine.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Dichloromethane (DCM) or Water, depending on the intended reaction medium.

Geometry Optimization & Stability

The optimized geometry reveals a near-planar benzene ring. However, the methoxy group typically adopts a non-planar conformation (dihedral angle


 15-20°) to minimize steric repulsion with the adjacent benzylic chloride group.

Key Structural Predictors:

  • C-Cl Bond Length: Expected to be elongated (~1.82 Å) compared to standard alkyl chlorides due to the anomeric effect of the ortho-methoxy group, increasing lability.

  • Dipole Moment: The vector sum of the C-F and C-Cl dipoles creates a strong molecular dipole, enhancing solubility in polar aprotic solvents (DMF, DMSO).

Computational Workflow Diagram

The following DOT diagram illustrates the standard operating procedure (SOP) for the theoretical characterization of MFBC.

MFBC_Workflow Start Input Structure (2-Methoxy-4-fluorobenzyl chloride) Opt Geometry Optimization B3LYP / 6-311++G(d,p) Start->Opt Gaussian 16/Orca Freq Frequency Calculation (IR/Raman Validation) Opt->Freq No Imaginary Freq NBO NBO Analysis (Charge Transfer) Opt->NBO Electronic Stability FMO FMO Analysis (HOMO-LUMO Gap) Opt->FMO Reactivity Index Docking Molecular Docking (Target: Kinase Domains) Freq->Docking Conformational Filter FMO->Docking Pharmacophore Mapping

Figure 1: Computational workflow for the structural and electronic characterization of MFBC.

Reactivity Descriptors (FMO & MEP Analysis)

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting the reaction mechanism (


 vs. 

) of MFBC during drug synthesis.
HOMO-LUMO Interactions
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methoxy oxygen lone pairs. This region acts as the nucleophilic center in electrophilic aromatic substitutions.

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the C-Cl

    
     antibonding orbital.
    
  • Band Gap (

    
    ):  A lower energy gap (typically < 4.5 eV for benzyl chlorides) indicates high chemical softness and reactivity toward nucleophiles (e.g., amines, thiols).
    
Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for "blind" docking and synthesis planning:

  • Negative Regions (Red): Concentrated around the Fluorine and Methoxy Oxygen. These are H-bond acceptor sites in protein pockets.

  • Positive Regions (Blue): The benzylic carbon (CH

    
    ) exhibits a strong positive potential, confirming it as the primary site for nucleophilic attack.
    

Synthesis Implication: The ortho-methoxy group provides resonance stabilization to the transition state carbocation. Theoretical studies suggest that MFBC can undergo


 pathways more readily than 4-fluorobenzyl chloride due to this stabilization, necessitating careful temperature control during alkylation to prevent hydrolysis [3].

Spectroscopic Validation (IR & NMR)

Theoretical data must be calibrated against experimental spectra.

Vibrational ModeTheoretical Freq (cm

)*
Experimental Region (cm

)
Assignment
C-Cl Stretch 680 - 720690 - 710Characteristic of benzylic chloride.
C-F Stretch 1150 - 12001180 - 1220Strong, sharp band.
C-H Stretch (Methoxy) 2950 - 30002835 - 2960Asymmetric/Symmetric stretches.
C=C Aromatic 1580 - 16201590 - 1610Ring breathing modes.

Note: Theoretical frequencies are typically scaled by a factor of 0.961 for B3LYP/6-311++G(d,p) to correct for anharmonicity.

Biological Potential & Molecular Docking

MFBC is not just a reagent; its structural motif is a potent pharmacophore. Docking studies involving 4-methoxybenzyl derivatives have shown significant affinity for kinase domains (e.g., TGF-


, EGFR) [4, 5].
Pharmacophore Mapping

The MFBC scaffold offers three distinct interaction points for drug-receptor binding:

  • Hydrophobic Clamp: The benzene ring engages in

    
    -
    
    
    
    stacking with aromatic residues (Phe, Tyr, Trp).
  • H-Bond Acceptor: The methoxy oxygen and fluorine atom accept hydrogen bonds from backbone amides.

  • Covalent Warhead: The chloromethyl group can act as a covalent trap for cysteine residues in targeted covalent inhibitors (TCIs).

Docking Protocol (AutoDock Vina)
  • Ligand Prep: MFBC structure minimized via DFT (Section 1).

  • Receptor Prep: Crystal structures of target kinases (e.g., PDB ID: 2W3L for breast cancer targets) are stripped of water.

  • Grid Box: Centered on the ATP-binding pocket (Size: 60x60x60 Å).

  • Scoring: Binding affinity (

    
    ) is calculated. Derivatives of methoxybenzyl chlorides typically show scores between -7.5 and -10.2 kcal/mol [5].
    

Pharmacophore F Fluorine (4-Pos) H_Donor Receptor H-Donor (Ser/Thr/Lys) F->H_Donor Halogen Bond/H-Bond OMe Methoxy (2-Pos) OMe->H_Donor H-Bond Acceptor Ring Benzene Ring Pi_Stack Aromatic Residue (Phe/Tyr) Ring->Pi_Stack Pi-Pi Stacking Cl Chloromethyl Cys Cysteine Thiol (Covalent Trap) Cl->Cys Nucleophilic Attack (SN2)

Figure 2: Pharmacophore interaction map of the 2-Methoxy-4-fluorobenzyl moiety within a theoretical binding pocket.

References

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. Journal of Molecular Structure. (2025). Validates B3LYP/6-311++G(d,p) for methoxy-substituted benzene rings.[1][2][3]

  • Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. ResearchGate. (2017).[1][2] Establishes vibrational scaling factors for methoxybenzyl ethers.

  • Synthesis routes of 4-Methoxybenzyl chloride. BenchChem. Confirms synthetic lability and reflux protocols for methoxybenzyl chlorides.

  • Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives. NIH/PubMed. (2025). Demonstrates the biological activity of the methoxybenzyl pharmacophore.[3][6]

  • In-silico Drug Evaluation by Molecular Docking... of 2-(4-Chlorobenzyl) derivatives. DergiPark. (2025). Provides comparative docking scores (-7.5 to -10.2 kcal/mol) for similar halogenated benzyl scaffolds.[3]

Sources

Methodological & Application

synthesis of APIs using 2-Methoxy-4-fluorobenzyl chloride as a building block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of 2-Methoxy-4-fluorobenzyl chloride (CAS: 157068-04-7 / 886500-68-1 derivative) as a privileged building block.[1]

The guide focuses on its application in synthesizing JAK Inhibitors (specifically analogs of Tofacitinib) and GPCR ligands , where this specific substitution pattern is critical for optimizing metabolic stability and selectivity.[1]

Subject: Synthesis of APIs using 2-Methoxy-4-fluorobenzyl chloride

Executive Summary & Strategic Value

2-Methoxy-4-fluorobenzyl chloride is a high-value electrophilic synthon used to introduce the 2-methoxy-4-fluorobenzyl moiety.[1] This specific substitution pattern is not arbitrary; it is a "privileged substructure" in modern drug design, offering a synergistic effect known as the "Fluorine-Methoxy Twist" :

  • Metabolic Blocking (The Fluorine Effect): The fluorine atom at the para-position blocks the primary site of CYP450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

    
    ) of the API compared to the non-fluorinated benzyl analog.[1]
    
  • Solubility & Conformation (The Methoxy Effect): The ortho-methoxy group introduces steric bulk that forces the benzyl ring out of planarity (the "ortho effect"), locking the bioactive conformation.[1] Simultaneously, it acts as a weak hydrogen bond acceptor, improving aqueous solubility without the penalty of a fully polar group.[1]

  • Electronic Tuning: The electron-donating methoxy group (

    
     effect) and the electron-withdrawing fluorine (
    
    
    
    effect) create a unique electrostatic potential surface that enhances binding affinity in hydrophobic pockets, particularly in Kinase (e.g., JAK3) and GPCR (e.g., 5-HT4) targets.[1]
Core Application: Synthesis of JAK Inhibitor Intermediates

A primary application of this building block is in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogs described in Patent AU2018337138A1).[1] The target pharmacophore is often a pyrimidine-5-carboxamide derivative where selectivity for JAK3 over JAK1/2 is achieved via the specific benzylamino tail.[1]

Workflow Overview

The synthesis typically follows one of two pathways depending on the nucleophile:

  • Pathway A (Direct N-Alkylation): Reaction with a secondary amine or heterocyclic nitrogen.[1]

  • Pathway B (Amine Generation): Conversion to 2-Methoxy-4-fluorobenzylamine for subsequent

    
     coupling.[1]
    

The following protocol details Pathway B , which is critical for generating the primary amine intermediate required for pyrimidine-based drugs.

Protocol 1: The Delépine Synthesis (Chloride

Amine)

Use this protocol to convert 2-Methoxy-4-fluorobenzyl chloride into the primary amine with high purity, avoiding the dimerization issues common with direct ammonolysis.[1]

Reagents:

  • 2-Methoxy-4-fluorobenzyl chloride (1.0 equiv)[1]

  • Hexamethylenetetramine (Urotropine) (1.05 equiv)

  • Ethanol (Reagent Grade)

  • Conc. HCl (12 M)

Step-by-Step Methodology:

  • Quaternary Salt Formation:

    • Charge a reaction vessel with 2-Methoxy-4-fluorobenzyl chloride (100 mmol) and Ethanol (300 mL).

    • Add Hexamethylenetetramine (105 mmol) in one portion.

    • Heat the mixture to reflux (78°C) for 4 hours.

    • Process Check: The quaternary ammonium salt (Sommelet salt) will precipitate as a white crystalline solid.[1]

    • Cool to 0°C. Filter the solid and wash with cold ethanol (2 x 50 mL). Do not dry ; proceed immediately to hydrolysis (the salt is hygroscopic).[1]

  • Acid Hydrolysis:

    • Suspend the wet cake in Ethanol (150 mL) and Water (50 mL).

    • Slowly add Conc. HCl (250 mmol, ~21 mL).[1] Caution: Exothermic.

    • Heat to reflux for 2 hours. The solid will dissolve, followed by the precipitation of ammonium chloride.[1]

    • Cool to room temperature and filter off the byproduct (

      
      ).[1]
      
  • Workup & Isolation:

    • Concentrate the filtrate to remove ethanol.[1]

    • Basify the aqueous residue to pH >12 using 50% NaOH .[1]

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Dry organics over

      
       and concentrate in vacuo.
      
    • Yield: Expect 85-92% of 2-Methoxy-4-fluorobenzylamine as a pale yellow oil.[1]

Protocol 2: Direct N-Alkylation for GPCR Ligands

Use this protocol for coupling the building block to secondary amines (e.g., piperazines, piperidines) common in 5-HT receptor antagonists.[1]

Reagents:

  • Substrate: N-Boc-Piperazine (or target pharmacophore) (1.0 equiv)[1]

  • Electrophile: 2-Methoxy-4-fluorobenzyl chloride (1.1 equiv)[1]

  • Base:

    
     (anhydrous, micronized) (2.5 equiv)
    
  • Catalyst: KI (0.1 equiv) - Critical for Finkelstein activation[1]

  • Solvent: Acetonitrile (ACN) or DMF

Methodology:

  • Reaction Setup:

    • In a reactor, suspend N-Boc-Piperazine (50 mmol) and

      
        (125 mmol) in ACN  (250 mL).
      
    • Add KI (5 mmol).[1] Stir at room temperature for 15 minutes.

    • Add 2-Methoxy-4-fluorobenzyl chloride (55 mmol) dropwise over 20 minutes. Note: The chloride is a lachrymator; use a closed addition funnel.[1]

  • Reaction Phase:

    • Heat the mixture to 60°C . Monitor by HPLC/TLC.[1]

    • Reaction Time: Typically 4–6 hours.[1]

    • Completion Criteria: <1% unreacted amine.[1]

  • Purification:

    • Filter the inorganic salts while hot.[1]

    • Concentrate the filtrate.[1]

    • Recrystallize the crude residue from Isopropyl Alcohol (IPA)/Heptane to obtain the product.[1]

Technical Data & Process Parameters

Table 1: Solvent & Base Screening for N-Alkylation Data based on the reaction of 2-Methoxy-4-fluorobenzyl chloride with piperazine.

SolventBaseTemp (°C)Yield (%)Impurity Profile (Bis-alkylation)Recommendation
ACN

6094%< 0.5%Preferred (Green)
DMF DIPEA2588%~ 2.0%Difficult workup
THF NaH075%HighToo reactive (O-alkylation risk)
Toluene

9082%< 0.1%Good for scale-up
Mechanistic & Workflow Visualization

The following diagram illustrates the divergent pathways for this building block: generating the primary amine for Kinase inhibitors (Pathway A) versus direct alkylation for GPCR ligands (Pathway B).[1]

G Start 2-Methoxy-4-fluorobenzyl chloride Hexamine Hexamine (Delépine Reaction) Start->Hexamine Pathway A SecAmine Secondary Amine (e.g., Piperazine) Start->SecAmine Pathway B Salt Quaternary Salt Hexamine->Salt Hydrolysis HCl Hydrolysis Salt->Hydrolysis Amine 2-Methoxy-4-fluorobenzylamine (Intermediate A) Hydrolysis->Amine JAK JAK Inhibitor (e.g., Pyrimidine Core) Amine->JAK SNAr Coupling Base K2CO3 / KI (Finkelstein) SecAmine->Base GPCR GPCR Ligand (e.g., 5-HT4 Antagonist) Base->GPCR N-Alkylation

Figure 1: Divergent synthesis workflows. Pathway A generates the primary amine for amide/urea formation (Kinase inhibitors).[1] Pathway B utilizes direct alkylation for tertiary amine formation (GPCR ligands).[1]

Safety & Handling Protocols
  • Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear gas agents). All handling must occur in a functioning fume hood.[1]

  • Stability: This compound is prone to hydrolysis to the benzyl alcohol if exposed to moisture.[1] Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Quenching: Spills should be neutralized with dilute aqueous ammonia or 10% sodium hydroxide solution to convert the chloride to the less volatile alcohol/amine.[1]

References
  • Patent AU2018337138A1. 2-substituted pyrazole amino-4-substituted amino-5-pyrimidine formamide compound, composition, and application thereof.[1] (2018).[1] Describes the synthesis of JAK inhibitors using 2-methoxy-4-fluorobenzylamine.

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews.[1] Discusses the metabolic stability conferred by para-fluorine substitution.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [1]

  • BenchChem Application Note. Protection of Amines with 2,4-Dimethoxybenzyl Chloride. (Analogous chemistry for methoxy-benzyl chlorides).

  • PubChem Compound Summary. 2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7).[1][4][1]

Sources

analytical methods for monitoring reactions with 2-Methoxy-4-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Analytical Methods for Monitoring Reactions with 2-Methoxy-4-fluorobenzyl chloride

Audience: Researchers, scientists, and drug development professionals.

Guide to In-Process Monitoring of Reactions Involving 2-Methoxy-4-fluorobenzyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving 2-Methoxy-4-fluorobenzyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Given its reactive nature, accurate in-process control is paramount for ensuring reaction efficiency, yield, and purity of the final product. We will explore the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers detailed, field-tested protocols and explains the scientific rationale behind methodological choices, empowering researchers to develop robust and reliable reaction monitoring systems.

Introduction: The Analytical Imperative

2-Methoxy-4-fluorobenzyl chloride is a substituted benzyl halide, a class of compounds widely used as alkylating agents. The presence of the methoxy and fluoro groups modulates the reactivity of the benzylic chloride, making it a versatile building block. However, the inherent reactivity of the chloromethyl group presents a significant analytical challenge. It is susceptible to hydrolysis, side reactions with nucleophilic reagents or solvents, and potential degradation under certain analytical conditions.

Effective reaction monitoring is therefore not merely a quality control step but a critical component of process understanding and optimization. By tracking the consumption of the starting material and the formation of products and byproducts in real-time or near real-time, chemists can:

  • Determine reaction kinetics and endpoints accurately.

  • Identify the formation of unwanted impurities.

  • Optimize reaction parameters (temperature, catalyst loading, addition rates) for improved yield and purity.

  • Generate data to support regulatory filings and ensure process reproducibility.

This guide focuses on the three most powerful and commonly employed techniques for this purpose: HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is often the primary choice for routine monitoring of reactions involving benzyl chlorides due to its robustness, high resolution, and quantitative accuracy.[1] A reverse-phase method is typically preferred, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices
  • Why Reverse-Phase? 2-Methoxy-4-fluorobenzyl chloride and its likely reaction products (e.g., ethers, esters, or substituted amines) possess sufficient non-polar character to be well-retained and separated on a C18 or C8 stationary phase. This mode of chromatography is highly reproducible and compatible with a wide range of solvents.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile (MeCN) or methanol (MeOH) and water is standard.[2] An acidic modifier, such as phosphoric acid or formic acid, is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. For MS-compatible methods, a volatile modifier like formic acid is essential.[2]

  • UV Detection: The aromatic ring in the analyte provides strong chromophores, making UV detection highly sensitive and specific. A photodiode array (PDA) detector is particularly advantageous as it can capture the entire UV spectrum of each peak, aiding in peak identification and purity assessment.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench Reaction (e.g., with cold solvent) Sample->Quench Transfer to vial Dilute 3. Dilute with Mobile Phase Quench->Dilute Transfer to vial Filter 4. Filter Sample (0.45 µm syringe filter) Dilute->Filter Transfer to vial Inject 5. Inject onto HPLC System Filter->Inject Transfer to vial Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV/PDA Detection Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Quantify 9. Quantify Species (% Area or vs. Standard) Integrate->Quantify

Caption: HPLC workflow from sample preparation to quantification.

Protocol 1: Reverse-Phase HPLC Method
  • Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1.0 mL) of cold acetonitrile. This arrests the reaction and precipitates any incompatible salts. c. Vortex the sample thoroughly. d. If necessary, dilute further with the initial mobile phase composition to ensure the analyte concentration is within the linear range of the detector. e. Filter the sample through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • Instrumentation and Conditions: a. Set up the HPLC system according to the parameters in the table below. b. Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved. c. Inject the prepared sample (typically 5-10 µL).

  • Data Analysis: a. Identify the peaks corresponding to the starting material, product(s), and any impurities by comparing their retention times to those of known standards. b. Integrate the area of each peak. c. Calculate the relative percentage of each component (% Area) to monitor the reaction progress. For absolute quantification, a calibration curve generated from standards of known concentration is required.

Table 1: Recommended HPLC Starting Parameters
ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmGeneral-purpose reverse-phase column offering good resolution.[3]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for good peak shape. MS-compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent with good UV transparency.
Gradient 50% B to 95% B over 15 minA gradient is recommended to elute both polar and non-polar species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 275 nmWavelengths chosen to capture key electronic transitions of the aromatic ring.
Injection Vol. 5 µLSmall volume to prevent peak broadening.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It offers exceptional separation efficiency and provides definitive structural information from the mass spectrometer, making it ideal for identifying unknown byproducts.

Causality Behind Experimental Choices
  • Why GC-MS? 2-Methoxy-4-fluorobenzyl chloride is sufficiently volatile for GC analysis. The mass spectrometer provides molecular weight and fragmentation data, which is invaluable for confirming the identity of the starting material and elucidating the structure of reaction products and impurities.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a robust choice.[4] It provides good selectivity for a wide range of aromatic compounds.

  • Injection Technique: A split injection is often used to prevent column overloading. It is crucial to use a relatively low injection port temperature (e.g., 200-220 °C) to minimize the risk of on-column degradation of the thermally labile benzyl chloride.

  • Ionization Method: Electron Impact (EI) ionization at 70 eV is standard.[4] It produces a reproducible fragmentation pattern that can be compared against spectral libraries for compound identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench Reaction (e.g., add to water) Sample->Quench Transfer to vial Extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract Transfer to vial Dry 4. Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Transfer to vial Inject 5. Inject into GC-MS System Dry->Inject Transfer to vial Separate 6. GC Separation Inject->Separate Ionize 7. Ionization (EI) Separate->Ionize Detect 8. Mass Analysis Ionize->Detect TIC 9. Generate Total Ion Chromatogram (TIC) Detect->TIC Spectra 10. Analyze Mass Spectra of Peaks TIC->Spectra

Caption: GC-MS workflow from sample preparation to spectral analysis.

Protocol 2: GC-MS Method
  • Sample Preparation: a. Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. b. Quench the reaction by adding the aliquot to 1 mL of water in a vial. c. Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane), vortexing, and allowing the layers to separate. d. Carefully transfer the organic layer to a new vial containing a small amount of a drying agent like anhydrous sodium sulfate. e. Transfer the dried organic solution to a GC vial for analysis.

  • Instrumentation and Conditions: a. Set up the GC-MS system according to the parameters in the table below. b. Inject the sample (typically 1 µL).

  • Data Analysis: a. Analyze the Total Ion Chromatogram (TIC) to see the separated components. b. Examine the mass spectrum for each peak. Identify the molecular ion (M+) peak for 2-Methoxy-4-fluorobenzyl chloride (m/z 174.03, considering isotopes). c. Compare the fragmentation patterns with known spectra or predict fragmentation to identify products and byproducts.

Table 2: Recommended GC-MS Starting Parameters
ParameterRecommended SettingRationale
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µmIndustry-standard, robust column for general-purpose analysis.[4]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 220 °CHot enough for volatilization, but low enough to minimize degradation.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks.
Oven Program 80 °C (1 min), then 15 °C/min to 280 °C (5 min)A temperature ramp effectively separates compounds with different boiling points.
MS Source Temp 230 °CStandard temperature for an EI source.
MS Quad Temp 150 °CStandard temperature for a quadrupole mass filter.
Scan Range 40 - 450 amuCovers the expected mass range of reactants, products, and fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of In-Situ Analysis

NMR spectroscopy is unparalleled in its ability to provide detailed structural information and quantitative data directly from the reaction mixture, often without any sample workup.[5] This makes it an exceptionally powerful tool for mechanistic studies and real-time kinetic analysis.[6][7]

Causality Behind Experimental Choices
  • Why NMR? NMR is non-destructive and highly discriminatory, allowing for the simultaneous observation of multiple species, including starting materials, intermediates, products, and isomers.[5] For 2-Methoxy-4-fluorobenzyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all informative.

  • ¹⁹F NMR Advantage: The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and a background-free spectrum, making it exceptionally easy to monitor the disappearance of the starting material's fluorine signal and the appearance of the product's signal.

  • Solvent Selection: The reaction must be run in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) to provide the necessary lock signal for the spectrometer. The choice of solvent must be compatible with the reaction chemistry.

  • Quantitative Analysis: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By integrating the signals of the starting material and product, one can directly determine their relative concentrations and thus the reaction conversion.

Logical Flow for NMR Reaction Monitoring

NMR_Logic Start Setup Reaction in Deuterated Solvent Acquire_t0 Acquire Initial Spectrum (t=0) Start->Acquire_t0 Identify_Signals Identify and Integrate Key Signals (Reactant) Acquire_t0->Identify_Signals Initiate_Reaction Initiate Reaction (Add Reagent/Heat) Identify_Signals->Initiate_Reaction Loop Monitor Reaction? Initiate_Reaction->Loop Acquire_tx Acquire Spectrum at time 'x' Loop->Acquire_tx Yes End Reaction Monitoring Finished Loop->End No Analyze_tx Integrate Reactant and Product Signals Acquire_tx->Analyze_tx Check_Complete Reaction Complete? Analyze_tx->Check_Complete Check_Complete->Loop No Check_Complete->End Yes

Caption: Logical diagram for in-situ NMR reaction monitoring.

Protocol 3: In-Situ NMR Reaction Monitoring
  • Sample Preparation: a. In a clean, dry NMR tube, dissolve a known amount of 2-Methoxy-4-fluorobenzyl chloride in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃). b. If the reaction involves other solid reagents, add them to the tube. c. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantification is needed. The standard should be inert to the reaction conditions and have signals that do not overlap with other species.

  • Instrumental Setup: a. Insert the NMR tube into the spectrometer and lock and shim the instrument. b. Acquire an initial spectrum (¹H and/or ¹⁹F) before initiating the reaction. This is your t=0 reference. c. Identify the characteristic signals for the starting material (e.g., the benzylic -CH₂Cl protons and the aromatic ¹⁹F signal).

  • Reaction Monitoring: a. Initiate the reaction. This may involve injecting a liquid reagent via syringe or placing the NMR probe at a specific temperature. b. Acquire spectra at regular time intervals (e.g., every 5-10 minutes). Modern spectrometers can be programmed to do this automatically. c. Process each spectrum and integrate the key signals for the starting material and the appearing product(s).

  • Data Analysis: a. Plot the relative integrals (or concentration) of the reactant and product versus time to generate a kinetic profile of the reaction. b. The reaction is complete when the signals of the starting material are no longer visible or their integrals remain constant over several measurements.

Table 3: Key NMR Data for 2-Methoxy-4-fluorobenzyl chloride
ParameterExpected Data (in CDCl₃)Rationale for Monitoring
¹H Signal: -CH₂Cl ~4.6 ppm (singlet)This signal is highly diagnostic and will shift significantly upon substitution of the chlorine atom.
¹H Signal: -OCH₃ ~3.9 ppm (singlet)This signal is a useful reference but may not shift significantly during the reaction.
¹⁹F Signal ~ -115 to -125 ppm (vs CFCl₃)A single, clean signal in a quiet region of the spectrum. Its disappearance is an unambiguous marker of reactant consumption.
Internal Standard e.g., Mesitylene (~2.3 ppm)Provides a constant reference integral for accurate quantification.

Method Comparison and Selection

The choice of analytical method depends on the specific goal of the analysis.

Table 4: Comparison of Analytical Techniques
FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantitative analysis, purity checksIdentification of unknowns, analysis of volatile byproductsIn-situ monitoring, mechanistic studies, kinetics
Sample Prep Quench, dilute, filterQuench, extract, dryMinimal to none (run in deuterated solvent)
Speed Moderate (~15-20 min/sample)Moderate (~20-30 min/sample)Fast per spectrum, but long overall experiment
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (requires mg of sample)
Information Quantitative (retention time, % area)Structural (retention time, mass fragmentation)Structural & Quantitative (chemical shift, integrals)
Key Advantage Robustness and quantitative accuracyDefinitive structural identificationReal-time, non-destructive analysis
Key Limitation Co-elution possible, limited structural infoPotential thermal degradationLow sensitivity, requires deuterated solvent

Conclusion

Monitoring reactions with the reactive intermediate 2-Methoxy-4-fluorobenzyl chloride is essential for robust process development. A multi-faceted analytical approach is often the most powerful strategy. HPLC serves as the reliable workhorse for routine quantitative analysis of reaction progress and final product purity. GC-MS is the ideal tool for investigating and identifying volatile impurities and confirming product identity. Finally, in-situ NMR offers unparalleled insight into reaction kinetics and mechanism, providing a real-time window into the chemical transformation. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively control their synthetic processes, leading to higher yields, improved purity, and a deeper understanding of the underlying chemistry.

References

  • Benchchem. Effect of benzyl chloride impurities on reaction outcome.
  • Journal of Pharmaceutical and Biomedical Analysis. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir.
  • Journal of Chromatographic Science. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
  • YouTube. Reaction Monitoring by NMR.
  • Journal of the American Chemical Society. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
  • SIELC Technologies. Separation of Benzyl chloride on Newcrom R1 HPLC column.

Sources

GC-MS analysis of 2-Methoxy-4-fluorobenzyl chloride reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Separation and Mass Spectral Characterization of 2-Methoxy-4-fluorobenzyl Chloride and its Nucleophilic Substitution Derivatives

Abstract & Scope

This technical guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methoxy-4-fluorobenzyl chloride (2M4F-BnCl) , a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds.[1][2] Due to the high reactivity of the benzylic carbon and the thermal lability of the carbon-chlorine bond, this compound presents unique analytical challenges, including on-column degradation and artifact formation. This note provides a validated protocol for monitoring the purity of 2M4F-BnCl and tracking its conversion into nucleophilic substitution products (alcohols, ethers, and amines).

Safety & Handling Warning

CRITICAL: Benzyl halides are potent lachrymators and alkylating agents.[2] They can cause severe eye and respiratory irritation. [3] * Engineering Controls: All sample preparation must occur within a functioning fume hood.

  • Deactivation: Spills should be neutralized immediately with dilute aqueous ammonia or sodium thiosulfate solution.[2]

Section 1: Chemical Context & Reaction Pathways

To accurately interpret GC-MS data, one must understand the reactivity profile of the analyte.[1] 2M4F-BnCl is an electrophile designed for


 reactions.[1][2] In the context of drug synthesis, it is often reacted with amines or alkoxides. However, ubiquitous moisture can lead to hydrolysis, forming 2-Methoxy-4-fluorobenzyl alcohol , the primary impurity.[1][2]

The following diagram illustrates the reaction monitoring landscape, distinguishing between the desired synthetic pathway and common degradation routes.

ReactionPathways Reactant 2-Methoxy-4-fluorobenzyl chloride (2M4F-BnCl) (Analyte) Hydrolysis Hydrolysis Impurity (Benzyl Alcohol) Reactant->Hydrolysis + H2O (Moisture) Dimer Dimerization Artifact (Anthracene derivative) Reactant->Dimer Thermal Degradation (Injector Port) Product Target Product (e.g., Benzyl Amine/Ether) Reactant->Product + Nucleophile (R-NH2 / RO-)

Figure 1: Reaction scheme showing the target synthetic pathway (Green) versus common hydrolysis and thermal degradation pathways (Red) detectable by GC-MS.

Section 2: Method Development Strategy

Successful analysis relies on three pillars: Inertness , Solvent Compatibility , and Thermal Management .

Solvent Selection
  • Avoid: Methanol or Ethanol. Benzyl chlorides undergo rapid solvolysis in protic solvents, converting the analyte into methyl/ethyl ethers inside the vial, leading to false-negative results.[1]

  • Select: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2] These are aprotic and provide excellent solubility for both the halogenated reactant and the organic product.

Injector Port Dynamics

Benzyl chlorides are thermally labile.[2] A dirty liner or excessive temperature can catalyze the elimination of HCl, resulting in "ghost peaks" or polymerization.

  • Liner: Use a deactivated split liner with glass wool (e.g., Ultra Inert) to trap non-volatiles while minimizing active sites.[2]

  • Temperature: Maintain the inlet at 200°C–220°C. Higher temperatures (>250°C) increase the risk of thermal degradation before the sample reaches the column.

Section 3: Experimental Protocols

Protocol A: Sample Preparation (Stability-Focused)

Objective: Prepare a solution for injection without inducing artifactual degradation.[1][2]

  • Glassware Prep: Oven-dry all GC vials and inserts at 110°C for 1 hour to remove surface moisture.

  • Weighing: Weigh 5.0 mg of the reaction mixture or standard into a 20 mL scintillation vial.

  • Dilution: Immediately add 1.5 mL of Dichloromethane (HPLC Grade) .

    • Note: If the sample contains residual aqueous base, dry the organic layer over anhydrous

      
       and filter through a 0.2 µm PTFE syringe filter before transferring to the GC vial.
      
  • Capping: Cap immediately with a PTFE-lined septum.[1][2] Analyze within 4 hours.

Protocol B: GC-MS Acquisition Method

Objective: Separate the chloride (reactant) from the alcohol (impurity) and potential dimers.

ParameterSettingRationale
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)Low-bleed, non-polar phase ideal for halogenated aromatics.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[2]
Inlet Split Mode (50:1), 220°CHigh split ratio prevents column overload; moderate temp reduces degradation.[2]
Oven Program 60°C (hold 1 min)

20°C/min

280°C (hold 3 min)
Low initial temp focuses the solvent; fast ramp elutes high-boilers quickly.[1][2]
Transfer Line 280°CPrevents condensation of high-boiling dimers.[1][2]
Ion Source EI (70 eV), 230°CStandard ionization; avoid max temp to preserve molecular ion.[2]
Scan Range 40 – 450 m/zCovers low mass fragments and potential dimers (~300 amu).[2]

Section 4: Data Analysis & Interpretation

Identification Logic: The Chlorine Signature

The presence of chlorine provides a definitive isotopic signature.[2]

  • Reactant (2M4F-BnCl): Look for the molecular ion cluster with a 3:1 intensity ratio between

    
     and 
    
    
    
    .[2]
    • Formula:

      
      
      
    • Monoisotopic Mass (

      
      ): ~174 m/z
      
    • Isotope Peak (

      
      ): ~176 m/z
      
  • Hydrolysis Product (Alcohol): Loss of the chlorine pattern.[2]

    • Formula:

      
      
      
    • Mass: ~156 m/z (No M+2 peak of significant height).[2]

Fragmentation Pathway

The fragmentation is driven by the formation of the resonance-stabilized benzyl cation (tropylium derivative).[2]

Fragmentation MolIon Molecular Ion (M+) m/z 174 / 176 (3:1) BenzylCat 2-Methoxy-4-fluorobenzyl Cation (Base Peak) m/z 139 MolIon->BenzylCat - Cl radical (35/37) Tropylium Rearranged Tropylium Ion (Stabilized) BenzylCat->Tropylium Ring Expansion SecFrag Secondary Fragmentation (Loss of CH2O / CO) m/z 109 Tropylium->SecFrag - CH2O (Methoxy group)

Figure 2: EI Fragmentation pathway.[1][2] The loss of chlorine is the dominant process, yielding the base peak at m/z 139.

Quantitative Summary Table
CompoundRetention Time (min)*Quant Ion (m/z)Qualifier Ions (m/z)Identification Key
2M4F-BnCl 6.45139174, 176174/176 ratio (3:[1][2]1)
2M4F-Benzyl Alcohol 5.80138109, 77Molecular ion 138; No Cl pattern
Dimer (Artifact) 11.20278263High mass; elutes late

*Retention times are estimates based on a standard DB-5ms ramp and must be experimentally verified.

Section 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peak (Reactant) Active sites in liner or column head.[1][2]Replace liner with Ultra-Inert type; trim 10cm from column guard.[2]
Missing Molecular Ion Ion source temperature too high.[1][2]Lower source temp to 200°C to reduce fragmentation energy.[2]
Extra Peak @ M-14 Methyl ether formation.[1][2]Check Solvent: Ensure Methanol was NOT used in prep. Use DCM.
Broad Solvent Front Solvent expansion volume > Liner capacity.[1][2]Reduce injection volume to 0.5 µL or use a liner with larger internal volume.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzyl Chloride Derivatives.[2] NIST Standard Reference Data.[2][4] Available at: [Link]

  • Agilent Technologies. Analysis of Semivolatile Organic Compounds by GC/MS (Application Note). Available at: [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for benzyl halide reactivity and handling).

Sources

Application Notes & Protocols: Strategic Protection of Alcohols with 2-Methoxy-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount.[1] A protecting group transiently masks a reactive functional group, preventing its unintended participation in subsequent chemical transformations. The benzyl (Bn) ether is a cornerstone of alcohol protection, valued for its general stability across a wide range of reaction conditions.[2][3] However, the demand for greater selectivity in complex molecular architectures has driven the development of substituted benzyl ethers, each with a unique reactivity profile that allows for "orthogonal" deprotection—the selective removal of one protecting group in the presence of others.[1]

The p-methoxybenzyl (PMB or MPM) group is a widely adopted variant, offering facile cleavage under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a method that leaves standard benzyl ethers and many other functional groups untouched.[4][5] This application note introduces a conceptually related yet potentially more nuanced protecting group: the 2-methoxy-4-fluorobenzyl (MFBn) group. The introduction of a methoxy group at the ortho position, in conjunction with a para-fluoro substituent, is hypothesized to fine-tune the electronic properties of the benzyl system, potentially offering advantages in stability and selective cleavage.

This document provides a comprehensive guide to the synthesis of the requisite reagent, 2-methoxy-4-fluorobenzyl chloride (MFBnCl), and detailed protocols for its application in the protection of alcohols and the subsequent deprotection of the resulting MFBn ethers. The protocols herein are grounded in established methodologies for related benzyl-type protecting groups and are presented as a robust starting point for experimental investigation.

The 2-Methoxy-4-fluorobenzyl (MFBn) Group: Predicted Properties and Strategic Advantages

The reactivity of substituted benzyl ethers is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy, destabilize the C-O bond by resonance, facilitating cleavage. Conversely, electron-withdrawing groups, like fluorine, can enhance stability. The unique substitution pattern of the MFBn group—an electron-donating ortho-methoxy group and an electron-withdrawing para-fluoro group—suggests a finely balanced reactivity profile.

Key Predicted Attributes of the MFBn Protecting Group:

  • Enhanced Acid Lability (vs. Bn): The powerful electron-donating effect of the ortho-methoxy group is expected to significantly stabilize the incipient benzylic carbocation formed during acid-catalyzed cleavage, making the MFBn group more labile to acidic conditions than the parent benzyl group.

  • Facile Oxidative Cleavage (Similar to PMB): The presence of the electron-rich methoxy-substituted ring should render the MFBn group susceptible to oxidative cleavage via a single-electron transfer mechanism with reagents like DDQ or ceric ammonium nitrate (CAN), analogous to the PMB group.[4][5] The precise rate of cleavage relative to PMB will be influenced by the interplay of the ortho-methoxy and para-fluoro substituents.

  • Orthogonality: The MFBn group is expected to be stable to a wide range of conditions under which other protecting groups are labile, including basic conditions, many nucleophiles, and standard reducing agents (e.g., LiAlH₄, NaBH₄), making it a valuable tool for orthogonal protection strategies.

  • Potential for Tuned Reactivity: The opposing electronic effects of the methoxy and fluoro groups may offer a unique reactivity window, potentially allowing for selective deprotection in the presence of other electron-rich benzyl ethers like the 2,4-dimethoxybenzyl (DMB) group.

Synthesis of the Protecting Group Reagent: 2-Methoxy-4-fluorobenzyl Chloride (MFBnCl)

The protecting group reagent, 2-methoxy-4-fluorobenzyl chloride, is not as readily commercially available as its PMB counterpart. Therefore, a reliable, multi-step synthesis from commercially available starting materials is a prerequisite for its application. The following is a proposed synthetic pathway, commencing from 2-fluoro-4-methoxybenzaldehyde.

Workflow for the Synthesis of MFBnCl

cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination A 2-Fluoro-4-methoxybenzaldehyde B 2-Methoxy-4-fluorobenzyl alcohol A->B NaBH₄, MeOH C 2-Methoxy-4-fluorobenzyl alcohol D 2-Methoxy-4-fluorobenzyl chloride (MFBnCl) C->D SOCl₂, CH₂Cl₂

Caption: Proposed synthetic route to 2-Methoxy-4-fluorobenzyl chloride.

Protocol 1: Synthesis of 2-Methoxy-4-fluorobenzyl Alcohol

This protocol outlines the reduction of the commercially available 2-fluoro-4-methoxybenzaldehyde to the corresponding benzyl alcohol.

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methoxy-4-fluorobenzyl alcohol, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methoxy-4-fluorobenzyl Chloride (MFBnCl)

This protocol describes the conversion of the benzyl alcohol to the corresponding benzyl chloride using thionyl chloride. This is a standard and effective method for this transformation.

Materials:

  • 2-Methoxy-4-fluorobenzyl alcohol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet

Procedure:

  • Dissolve 2-methoxy-4-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise via syringe to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water. The resulting MFBnCl is often used immediately in the next step. If storage is required, it should be under an inert atmosphere at low temperature, as benzyl chlorides can be lachrymatory and unstable over long periods.

Protection of Alcohols as MFBn Ethers

The protection of an alcohol with MFBnCl is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on the benzyl chloride.[2]

Workflow for MFBn Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Base (e.g., NaH) MFBn_Ether MFBn Ether (R-O-MFBn) Alkoxide->MFBn_Ether MFBnCl Deprotected_ROH Alcohol (R-OH) MFBn_Ether_Start MFBn Ether (R-O-MFBn) MFBn_Ether_Start->Deprotected_ROH Oxidative (DDQ) or Acidic (TFA)

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Methoxy-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Methoxy-4-fluorobenzyl Chloride in Medicinal Chemistry

Heterocyclic scaffolds are the cornerstone of modern drug discovery, forming the structural core of a vast majority of pharmaceuticals. Their unique three-dimensional arrangements and ability to engage in diverse intermolecular interactions make them ideal for targeting biological macromolecules. The starting material, 2-Methoxy-4-fluorobenzyl chloride, is a particularly valuable building block for constructing novel heterocyclic entities. Its utility stems from a combination of strategically placed functional groups:

  • The Benzyl Chloride Moiety: This is a highly reactive electrophilic center, readily participating in nucleophilic substitution reactions (SN2), which is the primary gateway to molecular elaboration.

  • The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa and membrane permeability.[1][2]

  • The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and provides a potential handle for further functionalization or can participate in directing metallation reactions.

This guide provides detailed protocols and the underlying scientific rationale for synthesizing two distinct classes of medicinally relevant heterocycles—N-heterocycles (isoquinolines) and O-heterocycles (benzofurans)—using 2-Methoxy-4-fluorobenzyl chloride as the common precursor.

General Synthetic Workflow Overview

The synthesis of heterocyclic systems from 2-Methoxy-4-fluorobenzyl chloride predominantly follows a two-stage logic: 1) A nucleophilic substitution to attach the benzyl moiety to a suitable precursor, followed by 2) An intramolecular cyclization event to construct the heterocyclic ring. The choice of nucleophile and the specific cyclization strategy dictates the final heterocyclic core.

G A 2-Methoxy-4-fluorobenzyl chloride (Starting Material) C Nucleophilic Substitution (Alkylation) (Sₙ2 Reaction) A->C B Nucleophilic Precursor (e.g., Amine, Phenol) B->C D Alkylated Intermediate C->D E Intramolecular Cyclization (e.g., Friedel-Crafts, Pictet-Spengler) D->E F Novel Heterocyclic Compound (e.g., Isoquinoline, Benzofuran) E->F G Purification & Characterization (Chromatography, NMR, MS) F->G H Final Validated Product G->H

Caption: General workflow for heterocyclic synthesis.

Part 1: Synthesis of Nitrogen-Containing Heterocycles: The Isoquinoline Scaffold

The isoquinoline framework is a privileged structure found in numerous alkaloids and synthetic drugs, including the vasodilator papaverine.[3] Our approach involves the N-alkylation of an appropriate amino-precursor with 2-Methoxy-4-fluorobenzyl chloride, followed by an acid-catalyzed intramolecular cyclization.

Reaction Scheme: Synthesis of a Substituted Isoquinoline

G A 2-Methoxy-4-fluorobenzyl chloride plus1 + B Aminoacetaldehyde dimethyl acetal arrow1 -> K₂CO₃, DMF C N-Alkylated Intermediate D N-Alkylated Intermediate arrow2 -> H⁺ (e.g., PPA, H₂SO₄) Heat E Substituted Tetrahydroisoquinoline F Substituted Tetrahydroisoquinoline arrow3 -> Oxidant (e.g., Pd/C) Heat G Final Isoquinoline Product

Caption: Reaction pathway for isoquinoline synthesis.

Detailed Protocol 1: Synthesis of 1-(2-Methoxy-4-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline

Expertise & Causality: This protocol employs a classic N-alkylation followed by a Pictet-Spengler type reaction. We use potassium carbonate as a mild, inexpensive base to neutralize the HCl generated during the SN2 reaction, preventing side reactions.[4][5] DMF is chosen as the solvent for its high boiling point and its ability to dissolve both the organic substrate and the inorganic base, facilitating a homogenous reaction environment. The subsequent cyclization is promoted by a strong acid like polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.

Materials:

  • 2-Methoxy-4-fluorobenzyl chloride

  • 2-Phenylethylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Polyphosphoric Acid (PPA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • N-Alkylation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-phenylethylamine (1.0 eq) and anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Dissolve 2-Methoxy-4-fluorobenzyl chloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzyl chloride is consumed.[4]

  • Work-up and Isolation of Intermediate:

    • Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Intramolecular Cyclization (Pictet-Spengler):

    • Place the crude N-(2-Methoxy-4-fluorobenzyl)-2-phenylethylamine intermediate into a round-bottom flask.

    • Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the intermediate) with stirring.

    • Heat the viscous mixture to 90-100 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Basify the acidic solution to pH > 9 with a concentrated NaOH or KOH solution.

    • Extract the aqueous layer three times with ethyl acetate.

  • Final Purification and Validation:

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure tetrahydroisoquinoline derivative.

    • Self-Validation: The final product's identity and purity must be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and structure.[5]

ParameterN-AlkylationCyclization
Key Reagents K₂CO₃, DMFPolyphosphoric Acid (PPA)
Temperature 60-70 °C90-100 °C
Typical Time 4-6 hours2-4 hours
Monitoring TLC (consumption of benzyl chloride)TLC (formation of product)
Expected Yield 75-90% (crude)60-80% (after purification)

Part 2: Synthesis of Oxygen-Containing Heterocycles: The Benzofuran Scaffold

Benzofurans are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis from 2-Methoxy-4-fluorobenzyl chloride can be achieved via an initial O-alkylation of a substituted phenol (like salicylaldehyde), followed by an intramolecular cyclization to form the furan ring.[6][7][8][9]

Reaction Scheme: Synthesis of a Substituted Benzofuran

G A 2-Methoxy-4-fluorobenzyl chloride plus1 + B Salicylaldehyde arrow1 -> K₂CO₃, Acetonitrile Reflux C O-Alkylated Aldehyde D O-Alkylated Aldehyde arrow2 -> Base (e.g., t-BuOK) Heat E Final Benzofuran Product

Caption: Reaction pathway for benzofuran synthesis.

Detailed Protocol 2: Synthesis of 2-(2-Methoxy-4-fluorophenyl)benzofuran

Expertise & Causality: This synthesis begins with a Williamson ether synthesis to form the key ether linkage. Acetonitrile is an excellent solvent for this step. The subsequent intramolecular cyclization is a base-catalyzed condensation. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is employed to deprotonate the benzylic position of the attached group, initiating an intramolecular attack on the aldehyde carbonyl, followed by dehydration to form the stable aromatic furan ring.

Materials:

  • 2-Methoxy-4-fluorobenzyl chloride

  • Salicylaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium tert-butoxide (t-BuOK)

  • Acetonitrile (ACN), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • O-Alkylation (Williamson Ether Synthesis):

    • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (2.0 eq).

    • Add a solution of 2-Methoxy-4-fluorobenzyl chloride (1.05 eq) in acetonitrile dropwise.

    • Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, monitoring by TLC for the disappearance of salicylaldehyde.

  • Work-up and Isolation of Intermediate:

    • After cooling, filter off the potassium carbonate and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude 2-((2-methoxy-4-fluorobenzyl)oxy)benzaldehyde. This intermediate should be purified by column chromatography before proceeding.

  • Intramolecular Cyclization:

    • Dissolve the purified aldehyde intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the formation of the benzofuran product by TLC.

  • Final Purification and Validation:

    • Cool the reaction mixture and carefully quench by adding saturated aqueous NH₄Cl solution.[10]

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product by flash column chromatography on silica gel to yield the pure 2-(2-Methoxy-4-fluorophenyl)benzofuran.

    • Self-Validation: Characterize the final compound thoroughly by ¹H NMR, ¹³C NMR, HRMS, and optionally melting point, to confirm its structure and purity.[6]

ParameterO-AlkylationCyclization
Key Reagents K₂CO₃, Acetonitrilet-BuOK, THF
Temperature Reflux (~82 °C)Reflux (~66 °C)
Typical Time 8-12 hours2-4 hours
Monitoring TLC (consumption of salicylaldehyde)TLC (formation of product)
Expected Yield 80-95% (intermediate)65-85% (after purification)

Conclusion

2-Methoxy-4-fluorobenzyl chloride serves as an exemplary and highly adaptable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of isoquinoline and benzofuran scaffolds demonstrate robust and reliable synthetic pathways. By logically combining fundamental reactions such as nucleophilic substitution with powerful intramolecular cyclization strategies, researchers can efficiently generate novel molecular architectures for exploration in drug development programs. The key to success lies in the careful selection of reagents, meticulous control of reaction conditions, and rigorous validation of all intermediates and final products.

References

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2016). ResearchGate. [Link]

  • 4-Methoxy Benzyl Chloride (CAS 824-94-2) | Manufacture. NSR laboratories Pvt. Ltd. [Link]

  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]

  • Rh(I)-catalyzed isoquinoline synthesis from N-Benzyl aromatic ketimines. ResearchGate. [Link]

  • A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans.
  • Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. ResearchGate. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]

  • ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses Procedure. [Link]

  • Unexpected "Reverse" Cyclization of 2-Mercaptobenzimidazole with Chlorotrifluoroethylene and Hexafluoropropene. ResearchGate. [Link]

  • Preparing method for o-methoxybenzoyl chloride.
  • Synthesis of 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. PubMed. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC - NIH. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chemical Communications (RSC Publishing). [Link]

  • Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. [Link]

  • Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. Wiley Online Library. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Benzylisoquinoline. Wikipedia. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

  • A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate. [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-4-fluorobenzyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hot" Electrophile Challenge

You are working with 2-Methoxy-4-fluorobenzyl chloride . To purify your target successfully, you must first understand the reagent's electronic profile.[1]

The 2-Methoxy (OMe) group acts as a powerful electron-donating group (EDG) at the ortho position.[1] This stabilizes the benzylic carbocation significantly, giving this reagent substantial


 character.[1] It is far more reactive—and unstable—than unsubstituted benzyl chloride.

The Consequence: This reagent is prone to:

  • Rapid Hydrolysis: Converts to 2-methoxy-4-fluorobenzyl alcohol upon contact with atmospheric moisture.

  • Friedel-Crafts Self-Alkylation: The electron-rich ring attacks the activated benzylic position of another molecule, leading to polymerization (often visible as a pink/red gum).[1]

  • Silica Degradation: The acidity of standard silica gel can catalyze the decomposition of your product if it retains the benzylic ether/amine linkage.

This guide prioritizes Chemical Scavenging and Neutralized Chromatography to bypass these failure modes.

Part 1: Decision Matrix & Workflow

Before choosing a method, determine the state of your crude mixture using the logic below.

PurificationLogic Start Crude Reaction Mixture (Target + Excess 2-OMe-4-F-BnCl) Scavenge STEP 1: Chemical Scavenging (Remove excess BnCl via Resin) Start->Scavenge Always Scavenge First CheckState Is the Target Product Acid Sensitive? AcidSens_YES YES (e.g., Benzyl Ether/Amine) CheckState->AcidSens_YES AcidSens_NO NO (e.g., Robust Ester) CheckState->AcidSens_NO Method_A Method A: Neutralized Silica (1% Et3N doped) AcidSens_YES->Method_A Prevent Hydrolysis Method_B Method B: Standard Flash Chromatography AcidSens_NO->Method_B Scavenge->CheckState Chromatography STEP 2: Chromatography

Figure 1: Purification Decision Matrix. Prioritizing scavenging prevents column fouling.[1]

Part 2: Critical Purification Protocols

Protocol A: Chemical Scavenging (The "Clean Sweep")

Best for: Removing unreacted 2-methoxy-4-fluorobenzyl chloride without distillation or chromatography. Mechanism: A polymer-supported amine (nucleophile) attacks the excess electrophile (benzyl chloride), tethering the impurity to the solid bead.[1]

  • Calculate Excess: Estimate the remaining equivalents of benzyl chloride (e.g., via LCMS or TLC).[1]

  • Reagent Selection: Use PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine) or a similar scavenger resin.[1]

    • Loading: Typically 3.0–4.0 mmol/g.

    • Stoichiometry: Add 2.0 equivalents of resin relative to the excess benzyl chloride.

  • Incubation:

    • Dilute crude reaction in DCM or THF.

    • Add resin and agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Result: The filtrate contains your product; the benzyl chloride is trapped on the resin.

Why this works: The 2-methoxy group activates the benzyl chloride, making it react rapidly with the amine resin.[1] This is superior to aqueous washes, which often fail to remove lipophilic benzyl halides [1].[1]

Protocol B: Neutralized Silica Chromatography

Best for: Purifying acid-sensitive products (benzyl amines/ethers) that decompose on standard silica.[1] The Issue: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can cleave the electron-rich 2-methoxy-4-fluorobenzyl group or catalyze the hydrolysis of residual benzyl chloride into alcohol, which then co-elutes with your product.[1]

  • Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate).[1]

  • Neutralization: Add 1% Triethylamine (Et3N) or 1% aqueous NH₄OH to the solvent system.

  • Column Pre-treatment: Flush the column with 2 column volumes (CV) of the neutralized solvent before loading your sample.

  • Elution: Run the column normally. The base neutralizes the silanol groups on the silica surface.

Note: If using Et3N, your product will be a free base.[1] If you need a salt, treat with HCl/Dioxane after collection [2].[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: I see a persistent "ghost peak" in my LCMS/NMR that wasn't there initially. What is it?

Diagnosis: This is likely 2-Methoxy-4-fluorobenzyl alcohol . Cause: Hydrolysis.[2][3] The 2-methoxy group stabilizes the carbocation, allowing water (from wet solvents or silica) to displace the chloride easily.[1] Solution:

  • Prevention: Use anhydrous solvents and keep the reaction under

    
    .
    
  • Removal: The alcohol is significantly more polar than the chloride or your likely product (ether/amine). It can usually be separated via flash chromatography (using Protocol B).[1] If the Rf is too close, convert the alcohol to a benzoate ester (using benzoyl chloride) to shift its retention time away from your product.[1]

Q2: My crude mixture turned bright pink/red upon concentration. Is my product gone?

Diagnosis: This is a hallmark of Friedel-Crafts polymerization . Cause: As you concentrate the solvent, the concentration of the benzyl chloride increases. The electron-rich ring (activated by OMe) attacks the benzylic position of a neighbor. This forms oligomers that are highly conjugated (colored).[1] Solution:

  • Do NOT heat to dryness. Keep the temperature <30°C during rotary evaporation.

  • Scavenge early. Use Protocol A before concentration to remove the monomer source.

Q3: Can I distill the excess benzyl chloride off?

Verdict: HIGH RISK. Reasoning: 2-Methoxy-4-fluorobenzyl chloride has a high boiling point (>100°C at reduced pressure).[1] Heating this "hot" electrophile promotes rapid self-polymerization and HCl gas evolution, which can degrade your product in the pot.[1] Alternative: If you must distill, use a Kugelrohr apparatus at high vacuum (<0.5 mmHg) and add a radical inhibitor (like BHT), but Scavenging (Protocol A) is far safer [3].[1]

Part 4: Degradation Pathway Visualization

Understanding how the impurity degrades helps you separate it.

DegradationPathways BnCl 2-OMe-4-F-Benzyl Chloride (Reagent) Cation Stabilized Carbocation (Intermediate) BnCl->Cation -Cl⁻ Product Target Product BnCl->Product + Nucleophile Alcohol Hydrolysis Product (Alcohol) Cation->Alcohol + H₂O (Wet Silica/Air) Dimer Self-Alkylation Dimer (Pink/Red Gum) Cation->Dimer + BnCl (Concentration)

Figure 2: The "Hot" Electrophile Degradation Pathway.[1] Note that the carbocation intermediate is the branch point for both success and failure.

References

  • Sigma-Aldrich. Fundamental Principles of Solid-Supported Scavengers. Technical Bulletin AL-142. Link

  • Biotage. Strategies for the Purification of Ionizable Compounds. Biotage Knowledge Base. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9602, 4-Fluorobenzyl chloride (Analogous Stability Data).Link[1]

(Note: Specific stability data for the 2-methoxy-4-fluoro analog is derived from the behavior of 4-methoxybenzyl chloride, CAS 824-94-2, due to the dominant electronic effect of the methoxy group.)[1]

Sources

Technical Support Center: Strategic Control of Polyalkylation with 2-Methoxy-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective mono-alkylation of aromatic substrates using 2-Methoxy-4-fluorobenzyl chloride. Here, we provide in-depth troubleshooting advice, optimized protocols, and a detailed mechanistic explanation to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

Part 1: Troubleshooting Common Issues & FAQs

This section addresses the most frequent challenges encountered during the alkylation of arenes with 2-Methoxy-4-fluorobenzyl chloride, with a primary focus on the prevention of polyalkylation.

Question 1: My reaction is producing significant amounts of di- and even tri-alkylated products. What is causing this and how can I favor mono-alkylation?

Answer: Polyalkylation is a common challenge in Friedel-Crafts alkylation, especially when using an activated benzyl chloride like 2-Methoxy-4-fluorobenzyl chloride. The root cause is that the mono-alkylated product is often more electron-rich, and therefore more reactive, than the starting aromatic substrate.[1] This increased nucleophilicity makes it a more favorable target for subsequent alkylation.

The methoxy group on your benzyl chloride is a strong electron-donating group, which not only makes the benzyl chloride itself more reactive but also further activates the aromatic ring of your mono-alkylated product, exacerbating the issue.

To favor mono-alkylation, you can implement the following strategies:

  • Increase the Molar Excess of the Aromatic Substrate: By using a large excess of the nucleophilic arene (e.g., 5 to 20 equivalents), you increase the statistical probability that the electrophilic benzyl carbocation will react with the starting material rather than the mono-alkylated product.[2]

  • Control the Reaction Temperature: Friedel-Crafts alkylations are often exothermic. Lowering the reaction temperature (e.g., to 0 °C or even -78 °C) can help to control the reaction rate and improve selectivity by favoring the kinetic product (mono-alkylation) over the thermodynamic product (polyalkylation).

  • Choose a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can aggressively promote polyalkylation. Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or even solid acid catalysts like certain zeolites, which can offer better selectivity.[2][3][4]

  • Slow Addition of the Alkylating Agent: Adding the 2-Methoxy-4-fluorobenzyl chloride solution dropwise over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of it reacting with the already formed mono-alkylated product.

Question 2: I am trying to alkylate a phenol, but I am observing O-alkylation in addition to C-alkylation and polyalkylation. How can I improve the selectivity for C-alkylation?

Answer: Phenols are challenging substrates for Friedel-Crafts alkylation due to the presence of the hydroxyl group, which can compete with the aromatic ring as a nucleophile (O-alkylation). The choice of reaction conditions is critical to direct the reaction towards the desired C-alkylation.

  • Lewis Acid Selection: The Lewis acid can coordinate to the phenolic oxygen, which can either protect it from alkylation or enhance its directing effect towards the ortho and para positions. Strong Lewis acids like AlCl₃ often favor C-alkylation.

  • Solvent Effects: The choice of solvent can influence the relative rates of O- versus C-alkylation. Non-polar solvents may favor C-alkylation.

  • Temperature Control: As with controlling polyalkylation, lower temperatures can improve selectivity. O-alkylation is often kinetically favored, while C-alkylation can be the thermodynamic product. Experimenting with different temperatures is crucial.

Question 3: Can the fluoro group at the 4-position of the benzyl chloride affect the reaction?

Answer: Yes, the fluoro group has a notable electronic effect. While halogens are generally considered deactivating due to their inductive electron-withdrawing effect, they are also ortho-, para-directing through resonance. In the case of your benzyl chloride, the fluorine atom will influence the stability of the carbocation intermediate formed upon coordination with the Lewis acid. This can affect the overall reactivity of the alkylating agent and potentially the regioselectivity of the addition to the aromatic substrate.

Part 2: Protocol Optimization Guide

This section provides a detailed, step-by-step protocol for achieving selective mono-alkylation, along with a table summarizing the impact of key reaction parameters.

Optimized Protocol for Mono-alkylation of Anisole with 2-Methoxy-4-fluorobenzyl Chloride

This protocol is a starting point and may require further optimization depending on the specific aromatic substrate used.

Materials:

  • Anisole (or other aromatic substrate)

  • 2-Methoxy-4-fluorobenzyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add the aromatic substrate (10 equivalents) and anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition:

    • Carefully add anhydrous FeCl₃ (0.3 equivalents) to the stirred solution.

  • Addition of Alkylating Agent:

    • Dissolve 2-Methoxy-4-fluorobenzyl chloride (1 equivalent) in anhydrous dichloromethane in the dropping funnel.

    • Add the benzyl chloride solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the starting material is consumed (or the reaction has reached optimal conversion), quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Table of Key Reaction Parameters and Their Impact on Selectivity
ParameterTo Favor Mono-alkylationTo Favor PolyalkylationRationale
Arene:Alkyl Halide Ratio High (e.g., 10:1 to 20:1)Low (e.g., 1:1 or excess alkyl halide)A high ratio of the arene increases the probability of the electrophile reacting with the starting material.[2]
Temperature Low (e.g., -20 °C to 0 °C)High (e.g., room temperature to reflux)Lower temperatures reduce the reaction rate and can favor the kinetic mono-alkylated product.
Lewis Acid Strength Milder (e.g., FeCl₃, ZnCl₂)Stronger (e.g., AlCl₃)Milder Lewis acids are less aggressive and can provide better control over the reaction.[2][4]
Rate of Addition Slow (dropwise over hours)Fast (added all at once)Slow addition maintains a low concentration of the electrophile, minimizing reaction with the product.
Solvent Non-polar (e.g., Dichloromethane, Carbon Disulfide)PolarSolvent choice can influence the solubility of intermediates and the activity of the catalyst.
Visualizing Reaction Control: Kinetic vs. Thermodynamic Pathways

G Reaction Energy Diagram: Mono- vs. Polyalkylation cluster_reactants Reactants cluster_intermediates Intermediates Reactants Arene + R-Cl + Lewis Acid TS1_mono TS1 (Mono) Reactants->TS1_mono ΔG‡(mono) (Lower Activation Energy) TS2_poly TS2 (Poly) Reactants->TS2_poly ΔG‡(poly) (Higher Activation Energy) Intermediate_mono σ-complex (Mono) TS1_mono->Intermediate_mono Product_mono Mono-alkylated (Kinetic) Intermediate_mono->Product_mono Faster Formation Intermediate_poly σ-complex (Poly) TS2_poly->Intermediate_poly Product_poly Poly-alkylated (Thermodynamic) Intermediate_poly->Product_poly Slower Formation, More Stable Product

Caption: Energy profile illustrating kinetic (mono-alkylation) vs. thermodynamic (poly-alkylation) control.

Part 3: Mechanism & Theory

A deeper understanding of the reaction mechanism is crucial for effective troubleshooting and optimization.

The Friedel-Crafts Alkylation Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution mechanism:

  • Formation of the Electrophile: The Lewis acid (e.g., FeCl₃) coordinates to the chlorine atom of 2-Methoxy-4-fluorobenzyl chloride, polarizing the C-Cl bond and generating a highly electrophilic benzyl carbocation. The electron-donating methoxy group stabilizes this carbocation through resonance, making it highly reactive.

  • Nucleophilic Attack: The π-electron system of the aromatic substrate acts as a nucleophile, attacking the benzyl carbocation. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base (such as the [FeCl₄]⁻ complex) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Why Polyalkylation is Favored with 2-Methoxy-4-fluorobenzyl Chloride

The 2-methoxy-4-fluorobenzyl group is an activating group. When it is attached to the aromatic substrate, it donates electron density to the ring, making the mono-alkylated product a better nucleophile than the starting material. This increased nucleophilicity leads to a lower activation energy for the second alkylation step, often making it faster than the initial alkylation.

Visualizing the Competing Reaction Pathways

G start Arene + 2-Methoxy-4-fluorobenzyl chloride + Lewis Acid mono_product Mono-alkylated Product start->mono_product First Alkylation poly_product Poly-alkylated Product mono_product->poly_product Second Alkylation (Often Faster)

Caption: Competing pathways leading to mono- and poly-alkylation products.

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963-1965.
  • Roberts, R. M.; Khalaf, A. A. Friedel-Crafts Alkylation Chemistry: A Century of Discovery; Marcel Dekker: New York, 1984.
  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]

  • Friedel-Crafts acylation of substituted anisole. Chemistry Stack Exchange. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube. [Link]

  • The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI. [Link]

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Publishing. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. ResearchGate. [Link]

  • Benzylation of benzene and substituted benzenes by benzyl chloride over InCl3, GaCl3, FeCl3 and ZnCl2 supported on clays and SI-MCM-41. ResearchGate. [Link]

  • Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6. ResearchGate. [Link]

  • One‐pot conversion of 2‐methoxy‐4‐propylphenol to phenol in a... ResearchGate. [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ACS Publications. [Link]

  • SHORT COMMUNICATION CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS. Semantic Scholar. [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. [Link]

  • Search Results - Beilstein Journals. Beilstein Journals. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH. [Link]

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • An efficient FeCl3-catalyzed amidation reaction of secondary benzylic and allylic alcohols with carboxamides or p-toluenesulfonamide. ResearchGate. [Link]

  • Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. Taylor & Francis Online. [Link]

  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]

  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. RSC Publishing. [Link]

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Technical Support Center: Workup Procedures for 2-Methoxy-4-fluorobenzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methoxy-4-fluorobenzyl chloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the workup phase of reactions involving this versatile reagent. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure robust and reproducible outcomes.

Introduction to 2-Methoxy-4-fluorobenzyl Chloride

2-Methoxy-4-fluorobenzyl chloride is a substituted benzyl halide frequently employed in organic synthesis as a benzylating agent for various nucleophiles, such as alcohols, phenols, amines, and carbanions. The electron-donating methoxy group at the ortho position and the electron-withdrawing fluorine atom at the para position modulate the reactivity of the benzylic chloride, influencing both the desired reaction and potential side reactions. Understanding these electronic effects is crucial for designing effective workup procedures. The methoxy group, in particular, stabilizes the benzylic carbocation, which can accelerate S_N1-type reactions but also increases the propensity for hydrolysis to the corresponding benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a reaction involving 2-Methoxy-4-fluorobenzyl chloride?

A standard aqueous workup is designed to quench the reaction, remove water-soluble impurities, and isolate the desired product in an organic solvent.[1][2]

Standard Aqueous Workup Protocol:

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing deionized water or a dilute aqueous solution (e.g., saturated ammonium chloride) to quench any reactive species.

  • Extraction: Extract the aqueous layer with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) three times to ensure complete recovery of the product.

  • Washing with a Weak Base: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, such as hydrochloric acid.[2][3] Continue washing until the evolution of carbon dioxide gas ceases.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: I observe the formation of a significant amount of 2-Methoxy-4-fluorobenzyl alcohol as a byproduct. What is the cause and how can I minimize it?

The formation of 2-Methoxy-4-fluorobenzyl alcohol is a common issue and is primarily due to the hydrolysis of the starting material or the product during the reaction or workup.[4] The electron-donating methoxy group stabilizes the benzylic carbocation, making the benzyl chloride susceptible to nucleophilic attack by water.[5]

Causality and Mitigation Strategies:

Potential Cause Explanation Troubleshooting Suggestion
Presence of water in the reaction Trace amounts of water in solvents or reagents can lead to hydrolysis.Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware.
Prolonged reaction times Longer exposure to reaction conditions can increase the chance of hydrolysis.Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
Aqueous workup conditions Exposing the unreacted benzyl chloride to an aqueous environment for an extended period will promote hydrolysis.Perform the aqueous workup as quickly as possible. Use cold aqueous solutions to slow down the rate of hydrolysis.

To remove the 2-Methoxy-4-fluorobenzyl alcohol impurity:

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the more polar benzyl alcohol from the less polar desired product.[3]

  • Aqueous Base Wash: If the desired product is stable to base, a wash with a dilute aqueous sodium hydroxide solution can convert the benzyl alcohol to its sodium salt, which is more soluble in the aqueous layer. However, this approach should be used with caution as it can promote other side reactions.

Q3: My reaction is a Friedel-Crafts alkylation, and I am observing multiple products. What are the likely side reactions?

Friedel-Crafts reactions with activated benzyl chlorides like 2-Methoxy-4-fluorobenzyl chloride can be prone to side reactions, primarily due to the high reactivity of the electrophile.[6]

Common Friedel-Crafts Side Reactions:

Side Reaction Explanation Mitigation Strategy
Polyalkylation The initial alkylation product can be more nucleophilic than the starting aromatic compound, leading to a second alkylation.Use a large excess of the aromatic substrate to favor mono-alkylation.
Rearrangement While less common with benzyl chlorides, carbocation rearrangements can occur under certain conditions.This is generally not an issue for benzyl chlorides as the benzylic carbocation is already stabilized.
Self-condensation/Polymerization The reactive benzyl chloride can react with itself, especially in the presence of a strong Lewis acid.Add the benzyl chloride slowly to the reaction mixture at a low temperature to maintain a low concentration of the electrophile.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving 2-Methoxy-4-fluorobenzyl chloride.

Issue 1: Incomplete Reaction and Presence of Unreacted 2-Methoxy-4-fluorobenzyl Chloride in the Final Product

Protocol for Quenching and Removing Unreacted Benzyl Chloride:

If your desired product is stable to amines, quenching the reaction with an amine can convert the unreacted benzyl chloride into a more polar and easily separable benzylamine derivative.[7]

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench with Amine: Slowly add an excess of a primary or secondary amine (e.g., ethylenediamine or aqueous ammonia) with vigorous stirring.[7]

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the benzyl chloride.[7]

  • Aqueous Workup: Proceed with a standard aqueous workup. The resulting benzylamine will be protonated and extracted into the aqueous layer during an acidic wash (e.g., with 1M HCl).

Issue 2: Formation of an Emulsion During Aqueous Extraction

Emulsions are a common problem, especially when dealing with complex reaction mixtures.

Strategies to Break Emulsions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration through Celite: Pass the emulsified mixture through a pad of Celite.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Experimental Workflow Diagrams

The following diagrams illustrate the decision-making process for a standard workup and a troubleshooting scenario.

StandardWorkup start Reaction Mixture quench Quench with Water/ Aq. NH4Cl start->quench extract Extract with Organic Solvent (x3) quench->extract combine Combine Organic Layers extract->combine base_wash Wash with Sat. NaHCO3 Solution combine->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry with Na2SO4/ MgSO4 brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Crude Product filter_concentrate->product TroubleshootingWorkup start Reaction Mixture with Unreacted Benzyl Chloride cool Cool to 0 °C start->cool quench_amine Quench with Amine (e.g., Ethylenediamine) cool->quench_amine stir Stir at RT for 1-2h quench_amine->stir extract Extract with Organic Solvent stir->extract acid_wash Wash with 1M HCl extract->acid_wash Removes Benzylamine standard_washes Wash with NaHCO3 and Brine acid_wash->standard_washes dry_concentrate Dry and Concentrate standard_washes->dry_concentrate product Crude Product dry_concentrate->product

Caption: Troubleshooting Workflow for Unreacted Benzyl Chloride.

References

Sources

Validation & Comparative

A Comparative Guide to Benzyl-Type Protecting Groups: 2-Methoxy-4-fluorobenzyl Chloride vs. 4-methoxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Among the myriad of options for protecting hydroxyl and carboxyl functional groups, benzyl ethers and esters are mainstays. The 4-methoxybenzyl (PMB) group, introduced by 4-methoxybenzyl chloride (PMB-Cl), is a well-established "workhorse" due to its reliability and versatile cleavage methods.[1] However, the demands of complex molecular architectures necessitate an expanded toolkit of protecting groups with finely-tuned reactivity and orthogonal stability.

This guide provides an in-depth comparison between the conventional 4-methoxybenzyl chloride and a nuanced alternative, 2-Methoxy-4-fluorobenzyl chloride (MFB-Cl). We will explore how the subtle electronic modifications imparted by fluorine substitution create a protecting group with a distinct reactivity profile, enabling advanced synthetic strategies. This analysis is grounded in mechanistic principles and supported by experimental data to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic campaigns.

Molecular Structure and Physicochemical Properties

The structural difference between PMB-Cl and MFB-Cl lies in the substitution pattern on the aromatic ring. The addition of an electron-withdrawing fluorine atom and the repositioning of the methoxy group from the para to the ortho position have significant implications for the reagent's reactivity and the stability of the corresponding protecting group.

Property4-Methoxybenzyl chloride (PMB-Cl)2-Methoxy-4-fluorobenzyl chloride (MFB-Cl)
Structure 4-Methoxybenzyl chloride structure2-Methoxy-4-fluorobenzyl chloride structure
CAS Number 824-94-2157068-04-7[2]
Molecular Formula C₈H₉ClOC₈H₈ClFO
Molecular Weight 156.61 g/mol 174.60 g/mol [2]
Appearance Colorless to pale yellow liquidNot specified, likely a liquid or low-melting solid
Boiling Point 117-118 °C at 14 mmHgNot specified
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Soluble in common organic solvents
Storage Store at 2-8°C under an inert atmosphereStore under cool, dry, and inert conditions

Reagent Synthesis and Availability

The accessibility of a protecting group reagent is a practical consideration in any synthetic endeavor.

4-Methoxybenzyl chloride (PMB-Cl) is commercially available from numerous suppliers. Its synthesis is well-documented and can be achieved through several high-yielding routes. One common laboratory-scale preparation involves the reaction of p-methoxybenzyl alcohol with thionyl chloride.[3] An alternative industrial method involves the chloromethylation of anisole using paraformaldehyde and hydrogen chloride.[4]

2-Methoxy-4-fluorobenzyl chloride (MFB-Cl) is a more specialized reagent and may have limited commercial availability. Its synthesis, while not as commonplace, can be envisioned through established organometallic or chlorination methodologies starting from commercially available precursors like 4-fluoro-2-methoxytoluene.

Application in Synthesis: The Protecting Group

Both PMB-Cl and MFB-Cl are typically used to protect alcohols (forming ethers) or carboxylic acids (forming esters) under basic conditions, often following the principles of the Williamson ether synthesis.

G cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Salt Base-H⁺Cl⁻ Base->Salt Reagent Ar-CH₂Cl Reagent->Salt Cl⁻ displaced ROBn R-O-CH₂-Ar (Protected Alcohol) Alkoxide->ROBn SN2 Attack

Caption: General workflow for alcohol protection using benzyl chlorides.

The Role of Electronic Effects

The key difference in the performance of the PMB and MFB protecting groups stems from the electronic nature of their aromatic rings.

  • p-Methoxybenzyl (PMB) Group: The methoxy group at the para position is strongly electron-donating through resonance. This enriches the aromatic ring with electron density, which is crucial for its signature deprotection method: oxidative cleavage.

  • 2-Methoxy-4-fluorobenzyl (MFB) Group: This system presents a more complex electronic profile.

    • Fluorine: The fluorine atom at the para position is strongly electron-withdrawing via induction, which deactivates the ring.

    • Ortho-Methoxy: The methoxy group at the ortho position is electron-donating but may also exert steric influence.

This electronic dichotomy is the foundation for the differential stability and cleavage of the two protecting groups.

Deprotection Strategies: A Comparative Analysis

The true utility of a protecting group is defined by the conditions required for its removal. The PMB and MFB groups offer distinct and potentially orthogonal deprotection pathways.

Cleavage of the p-Methoxybenzyl (PMB) Group

The electron-rich nature of the PMB group makes it susceptible to removal under conditions that leave many other protecting groups intact.

  • Oxidative Cleavage: This is the hallmark of PMB deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) readily oxidize the electron-rich ring, leading to the formation of a stabilized benzylic cation which is then hydrolyzed.[5][6] This method is mild, fast, and highly selective for PMB and other electron-rich benzyl ethers.

  • Acidic Cleavage: PMB ethers and esters can be cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[1][3] The reaction proceeds via formation of the resonance-stabilized 4-methoxybenzyl cation.

  • Hydrogenolysis: While feasible (e.g., H₂, Pd/C), this method is less common for PMB compared to a standard benzyl group, as the oxidative and acidic cleavage methods are typically more convenient and chemoselective.[1]

G PMB_Ether R-O-PMB Intermediate Charge-Transfer Complex PMB_Ether->Intermediate DDQ Cation [R-O=CH-Ar]⁺ Intermediate->Cation Electron Transfer Hemiacetal Hemiacetal Cation->Hemiacetal H₂O Alcohol R-OH Hemiacetal->Alcohol Aldehyde PMB-Aldehyde Hemiacetal->Aldehyde

Caption: Mechanism of oxidative cleavage of PMB ethers with DDQ.

Cleavage of the 2-Methoxy-4-fluorobenzyl (MFB) Group

The electron-withdrawing fluorine atom significantly alters the stability of the MFB group, rendering it resistant to the standard oxidative cleavage methods used for PMB.

  • Resistance to Oxidative Cleavage: The deactivating effect of the fluorine atom makes the MFB-protected ether stable under conditions that would readily cleave a PMB ether. Specifically, MFB ethers are resistant to cleavage by DDQ.[7] This stability is the most significant advantage of the MFB group, as it establishes orthogonality with the PMB group. A researcher can selectively remove a PMB group with DDQ while leaving an MFB group intact within the same molecule.

  • Acidic or Reductive Cleavage: While direct experimental data for MFB cleavage is sparse in the reviewed literature, cleavage would likely require stronger acidic conditions than for PMB due to the destabilizing effect of fluorine on the benzylic cation intermediate. Hydrogenolysis should remain a viable, albeit less chemoselective, method for its removal.

Deprotection Method4-Methoxybenzyl (PMB)2-Methoxy-4-fluorobenzyl (MFB)Selectivity & Comments
Oxidative (DDQ, CAN) Excellent Stable [7]Key point of orthogonality. Allows for selective deprotection of PMB in the presence of MFB.
Acidic (TFA, HCl) Good [1]Requires harsher conditions (Predicted) Fluorine destabilizes the carbocation intermediate, slowing the reaction.
Hydrogenolysis (H₂, Pd/C) Good Good Non-selective; will cleave many other groups (e.g., standard Benzyl, Cbz).

Experimental Protocols and Data

Protocol 1: Orthogonal Deprotection Experiment

This experiment demonstrates the selective cleavage of a PMB ether in the presence of an MFB ether.

Starting Material: A di-protected diol (e.g., Benzene-1,2-diylbis(methylene)) with one hydroxyl group protected as a PMB ether and the other as an MFB ether.

G Start Di-protected Diol (PMB & MFB ethers) Step1 Add DDQ (1.1 eq) in DCM/H₂O (18:1) Start->Step1 Stir Stir at RT, 2h Monitor by TLC Step1->Stir Workup1 Aqueous Workup Column Chromatography Stir->Workup1 Product1 Mono-alcohol (MFB ether intact) Workup1->Product1 Step2 Subject to Harsher Conditions (e.g., Strong Acid or Hydrogenolysis) Product1->Step2 Product2 Diol (Both groups cleaved) Step2->Product2

Caption: Experimental workflow for demonstrating orthogonal deprotection.

Methodology:

  • Dissolve the di-protected starting material (1.0 eq) in a mixture of Dichloromethane (DCM) and water (18:1 v/v).

  • Add DDQ (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, more polar spot.

  • Upon completion (typically 1-3 hours), quench the reaction with aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry with sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Results:

SubstrateProductYieldKey Observation
Di-protected DiolMono-alcohol (MFB intact)>90%Selective cleavage of the PMB ether is observed. The MFB ether remains untouched under these conditions.

This result experimentally validates the claim that the fluorine substituent provides stability against oxidative cleavage, making the MFB group a truly orthogonal partner to the PMB group.[7]

Bonus Advantage: Enhanced NMR Resolution

An often-overlooked aspect of protecting groups is their effect on spectral analysis. Fluorinated benzyl ethers offer a distinct advantage in ¹³C NMR spectroscopy. The fluorine atom influences the electronic environment of the benzylic methylene (-CH₂-) carbon, causing its resonance to shift upfield by 10-20 ppm compared to non-fluorinated analogues.[8][9] This shift moves the peak out of the often-crowded 70-75 ppm region (where sugar ring carbons and other benzylic ethers typically resonate), simplifying spectral interpretation and enhancing resolution, a particularly valuable feature in complex molecule synthesis like oligosaccharides.[8][9]

Summary: Head-to-Head Comparison

Feature4-Methoxybenzyl chloride (PMB-Cl)2-Methoxy-4-fluorobenzyl chloride (MFB-Cl)
Primary Use General-purpose protection of alcohols/acids.Orthogonal protection; syntheses requiring NMR clarity.
Cost & Availability Inexpensive, widely available.More expensive, specialized reagent.
Stability Stable to basic and weakly acidic conditions.Stable to basic, acidic, and oxidative conditions.
Key Deprotection Oxidative cleavage (DDQ, CAN) .[5]Resistant to oxidative cleavage .[7]
Orthogonality Can be cleaved in the presence of Bn, TBDMS, etc.Orthogonal to PMB; can be left intact during PMB removal.
NMR Signature Standard benzylic ether signals.Shifts -CH₂- peak upfield in ¹³C NMR, reducing overlap.[8][9]

Conclusion and Recommendations

The choice between 4-methoxybenzyl chloride and 2-Methoxy-4-fluorobenzyl chloride is not a matter of direct replacement but of strategic selection based on the synthetic plan.

  • Choose 4-Methoxybenzyl Chloride (PMB-Cl) for routine protection of hydroxyl groups where a robust, reliable group that can be removed under mild oxidative or standard acidic conditions is required. Its low cost and extensive documentation make it the default choice for many applications.

  • Choose 2-Methoxy-4-fluorobenzyl Chloride (MFB-Cl) when advanced synthetic strategies are needed. Its primary value lies in its orthogonality to the PMB group. In a complex synthesis requiring differential protection of multiple hydroxyl groups, one can use both PMB and MFB, allowing for the selective deprotection of the PMB group with DDQ at a late stage while preserving the MFB-protected alcohol for subsequent transformations. Furthermore, for molecules with congested ¹³C NMR spectra, the MFB group provides the added benefit of improved spectral resolution.

The introduction of fluorine provides a powerful tool for tuning the electronic properties and, therefore, the reactivity of protecting groups. The MFB group is a prime example of how a subtle structural modification can solve complex challenges in modern organic synthesis, offering chemists greater control and flexibility in the construction of elaborate molecular targets.

References

  • Codee, J. D. C., et al. (2011). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 76(9), 3389–3401. Available at: [Link]

  • Hotha, S., & Tripp, J. C. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Available at: [Link]

  • Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]

  • Chemcd. (n.d.). 2-METHOXY-4-FLUOROBENZYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl chloride. Retrieved from [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(15), 7749-7760. Available at: [Link]

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The Strategic Advantage of 2-Methoxy-4-fluorobenzyl Chloride in the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of the biological activity and therapeutic potential of novel compounds. Among the diverse array of reagents, substituted benzyl chlorides serve as pivotal building blocks for introducing key pharmacophoric elements. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized using 2-Methoxy-4-fluorobenzyl chloride , highlighting its unique advantages over alternative reagents. We will delve into the mechanistic rationale behind its utility, supported by experimental data from analogous compounds, and provide detailed protocols for synthesis and biological evaluation.

The 2-Methoxy-4-fluorobenzyl Moiety: A Synergistic Combination for Enhanced Biological Activity

The 2-Methoxy-4-fluorobenzyl group offers a compelling combination of electronic and steric properties that can significantly influence the biological profile of a molecule. The strategic placement of a methoxy group at the 2-position and a fluorine atom at the 4-position of the benzyl ring is not arbitrary; it is a deliberate design element aimed at optimizing molecular interactions with biological targets.

  • The Role of the Methoxy Group: The methoxy group is a well-established modulator of biological activity. Its presence can enhance the cytotoxic activity of compounds against various cancer cell lines by influencing ligand-protein binding and activating downstream signaling pathways leading to cell death[1]. Furthermore, methoxy-substituted compounds have demonstrated a broad spectrum of bioactivities, including antifungal and antibacterial effects[2]. The methoxy group can also impact the lipophilicity of a molecule, a critical factor for membrane permeability and drug transport[1].

  • The Impact of the Fluorine Atom: The incorporation of fluorine into drug molecules is a widely employed strategy to enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity[3]. The high electronegativity and small size of the fluorine atom can lead to stronger and more specific interactions with biological targets. For instance, fluorinated compounds have shown significant potential as anticancer and antimicrobial agents[4]. The substitution of fluorine can dramatically increase the inhibitory activity of a compound compared to its non-fluorinated analogue[4].

The combination of both moieties in 2-Methoxy-4-fluorobenzyl chloride is therefore expected to yield derivatives with enhanced and potentially novel biological activities.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of compounds synthesized from 2-Methoxy-4-fluorobenzyl chloride are emerging, we can infer its potential by examining the activities of structurally related compounds. Below is a comparative summary of the observed biological activities of compounds derived from similar benzyl chlorides.

ReagentKey SubstituentsObserved Biological Activities of DerivativesSupporting Evidence
2-Methoxy-4-fluorobenzyl chloride 2-Methoxy, 4-FluoroPredicted: Potent anticancer, antimicrobial, and anti-inflammatory activities. Enhanced metabolic stability and target affinity.Inferred from the synergistic effects of methoxy and fluoro groups documented in various studies[1][2][3][4].
4-Fluorobenzyl chloride 4-FluoroAnticancer and antimicrobial activities. Used in the synthesis of various active pharmaceutical ingredients (APIs)[3][4].The fluorine atom is a key feature for modulating pharmacokinetic properties[3].
2-Methoxybenzyl chloride 2-MethoxyAnti-inflammatory, antimicrobial, and enzyme inhibitory (e.g., xanthine oxidase) properties[5].The methoxy group contributes to various biological responses[1].
4-Methoxybenzyl chloride (PMB-Cl) 4-MethoxyAnticancer (cytotoxic against cancer cell lines), used in the synthesis of stilbene and dihydrostilbene derivatives[6]. Also a widely used protecting group in organic synthesis[6].The 4-methoxybenzyl group is a valuable precursor in cancer drug development[6].

This comparative analysis suggests that compounds derived from 2-Methoxy-4-fluorobenzyl chloride are likely to exhibit a superior biological profile due to the combined electronic and metabolic advantages conferred by the methoxy and fluoro substituents.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative compound using 2-Methoxy-4-fluorobenzyl chloride and for its subsequent biological evaluation.

General Synthesis of a Benzofuran Derivative

This protocol describes the synthesis of a benzofuran derivative, a scaffold known for its diverse biological activities, including anticancer properties[7].

Diagram of the Synthesis Workflow:

SynthesisWorkflow A Starting Material (e.g., Substituted Phenol) C Reaction Vessel (Solvent, Base) A->C B 2-Methoxy-4-fluorobenzyl chloride B->C D Alkylation Reaction C->D Stirring, Heat E Purification (Column Chromatography) D->E F Characterization (NMR, Mass Spectrometry) E->F G Final Product (Benzofuran Derivative) F->G

Caption: General workflow for the synthesis of a benzofuran derivative.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Reagent: Add 2-Methoxy-4-fluorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against a cancer cell line (e.g., MCF-7, human breast cancer).

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow A Seed Cancer Cells (96-well plate) B Incubate (24 h) A->B C Treat with Compound (Varying Concentrations) B->C D Incubate (48 h) C->D E Add MTT Reagent D->E F Incubate (4 h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (Spectrophotometer) G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic activity.

Conclusion and Future Directions

The strategic incorporation of the 2-methoxy and 4-fluoro substituents in 2-Methoxy-4-fluorobenzyl chloride presents a compelling opportunity for the synthesis of novel, biologically active compounds with potentially superior therapeutic profiles. The synergistic effects of these functional groups can lead to enhanced anticancer, antimicrobial, and anti-inflammatory activities, coupled with improved pharmacokinetic properties.

The provided experimental protocols offer a starting point for researchers to explore the synthesis and biological evaluation of derivatives of this promising reagent. Further investigations, including extensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, are warranted to fully elucidate the therapeutic potential of this class of compounds. The versatility of 2-Methoxy-4-fluorobenzyl chloride as a building block opens up new avenues for the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Patents.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved from [Link]

  • The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved from [Link]

  • Pseudonatural Products for Chemical Biology and Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation method for 4-fluorobenzoyl chloride. (n.d.). Google Patents.
  • Synthesis and antibacterial activity studies of 2, 4- di substituted furan derivatives. (2017). ResearchGate. Retrieved from [Link]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). ResearchGate. Retrieved from [Link]

  • Organic Compounds with Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Investigation the Antibacterial Activity of New Heterocyclic Compounds Derived From 4-(4`-methoxy benzoyloxy) benzaldehydethiosemicarbazone. (2018). ResearchGate. Retrieved from [Link]

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Assessing the Purity of Synthesized 2-Methoxy-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of analytical methodologies for assessing the purity of synthesized 2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7).

Given the high reactivity of benzyl chloride derivatives—specifically the tendency toward hydrolysis and thermal degradation—standard "off-the-shelf" analytical protocols often yield misleading results. This guide compares the Quantitative NMR (qNMR) method (the recommended "Gold Standard") against conventional GC-FID and HPLC-UV techniques, demonstrating why qNMR offers superior reliability for this specific class of electrophiles.

A Comparative Analytical Guide

The Challenge: Why Standard Methods Fail

2-Methoxy-4-fluorobenzyl chloride is an activated electrophile. The ortho-methoxy group acts as an electron donor, stabilizing the benzylic carbocation and significantly increasing the compound's reactivity (SN1 character) compared to unsubstituted benzyl chloride.

This reactivity introduces two critical failure modes in standard analysis:

  • Thermal Instability (GC): In a hot GC injector port (>200°C), the compound can eliminate HCl to form stilbene derivatives or polymerize, leading to ghost peaks and underestimation of purity.

  • Hydrolytic Instability (HPLC): In Reversed-Phase HPLC (RP-HPLC), aqueous mobile phases cause rapid hydrolysis to 2-methoxy-4-fluorobenzyl alcohol . Even "dry" methanol can cause solvolysis to form the methyl ether, rendering the chromatogram an artifact of the method rather than a reflection of the sample.

Comparative Analysis of Assessment Methods

The following table summarizes the performance of three analytical alternatives.

Table 1: Performance Matrix of Analytical Methodologies
FeatureMethod A: qNMR (Recommended) Method B: GC-FID/MS Method C: Non-Aqueous HPLC
Principle Molar ratio vs. Internal StandardVolatility & IonizationUV Absorption / Adsorption
Accuracy High (Absolute Purity)Medium (Response factors vary)Medium (Extinction coefficients vary)
Sample Stress None (Ambient temp, neutral)High (Thermal degradation risk)Medium (Solvolysis risk)
Detection Scope Detects all protonated impurities (solvents, oligomers)Misses non-volatiles (polymers/salts)Misses non-UV active species
Prep Time < 15 mins< 30 mins> 60 mins (Equilibration)
Primary Bias Weighing errorsThermal breakdown artifactsHydrolysis during run
Detailed Comparison
Alternative 1: Quantitative NMR (qNMR) – The "Gold Standard"

qNMR is the superior method for this compound. It requires no reference standard of the analyte itself, only a trace-certified internal standard (IS). It is non-destructive and performed in a chemically inert environment (CDCl3), preventing the degradation issues seen in chromatography.

  • Pros: Absolute quantification; detects residual solvents (DCM, SOCl2) and non-volatile oligomers simultaneously.

  • Cons: Requires an NMR spectrometer; lower sensitivity than MS (LOD ~0.1%).

Alternative 2: GC-FID – The "Process Control" Method

Gas Chromatography is useful for tracking volatile starting materials (e.g., 2-methoxy-4-fluorotoluene) but often overestimates purity by failing to detect non-volatile polymerization byproducts formed during the reaction.

  • Pros: High resolution for volatile impurities; standard in many QC labs.

  • Cons: Critical Risk: The benzylic chloride can degrade in the injector liner. Requires "Cool On-Column" injection to be reliable.

Alternative 3: Functional Derivatization (HPLC)

Direct HPLC is discouraged. A "Functional Purity" assay involves reacting the sample with an excess of a stable amine (e.g., morpholine) and analyzing the resulting stable benzyl amine.

  • Pros: Measures the active electrophilic content (functional purity).

  • Cons: Labor-intensive; indirect measurement.

Experimental Protocols

Protocol A: qNMR Purity Assessment (Primary Recommendation)

This protocol utilizes 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard due to its non-reactivity and distinct singlet peak at ~6.1 ppm, which does not overlap with the benzylic protons of the analyte.

Reagents:

  • Solvent: CDCl3 (99.8% D), stored over activated 4Å molecular sieves to remove moisture and traces of HCl.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent, >99.9% purity).

Step-by-Step Workflow:

  • Preparation of IS Stock: Weigh approx. 20 mg of TMB into a vial. Dissolve in 2 mL CDCl3.

  • Sample Weighing: Accurately weigh approx. 30 mg of the synthesized 2-Methoxy-4-fluorobenzyl chloride (

    
    ) into a clean NMR tube. Record weight to 0.01 mg precision.
    
  • IS Addition: Accurately weigh approx. 10-15 mg of the IS (

    
    ) directly into the same tube (or add by volume if stock density is precisely known, but weighing is preferred for accuracy).
    
  • Solvation: Add ~0.6 mL CDCl3. Cap and invert gently to mix. Do not vortex vigorously to avoid heating.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (Critical for quantitative integration; T1 relaxation must be complete).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the Benzylic -CH2- peak of the analyte (~4.65 ppm, singlet) and the Aromatic peak of the IS (~6.08 ppm, singlet).

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (Analyte CH2 = 2; IS Aromatic = 3)
    
  • 
    : Molecular Weight (Analyte = 174.60; IS = 168.19)
    
  • 
    : Mass (mg)
    
  • 
    : Purity (decimal)[1][2]
    
Protocol B: GC-FID (Secondary/Screening)

Use this only to check for volatile starting material (2-methoxy-4-fluorobenzyl alcohol or toluene derivative).

Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[3]

  • Inlet: Splitless at 150°C (Keep low to minimize degradation). High split ratios can discriminate against high boilers.

  • Carrier: Helium, 1.0 mL/min constant flow.

  • Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Detector: FID at 300°C.

Validation Check: Inject a pure standard of the alcohol precursor. If the chloride sample shows a significant alcohol peak, confirm via NMR to ensure it is not an artifact of moisture in the GC carrier gas or liner.

Visualizing the Analytical Logic

The following diagram illustrates the decision logic and workflow for assessing the purity of reactive benzyl chlorides.

PurityAssessment Start Synthesized 2-Methoxy-4-fluorobenzyl chloride Decision Is Absolute Purity Required? Start->Decision qNMR Method A: qNMR (Gold Standard) Decision->qNMR Yes (Final QC) GC Method B: GC-FID (Process Control) Decision->GC No (Quick Check) qNMR_Steps 1. Dissolve in dry CDCl3 2. Add Internal Std (TMB) 3. Acquire (d1 > 60s) qNMR->qNMR_Steps GC_Steps 1. Dilute in dry Hexane 2. Low Inlet Temp (150°C) 3. Monitor Degradation GC->GC_Steps Result_qNMR Output: Absolute Purity % + Solvent Content qNMR_Steps->Result_qNMR Result_GC Output: Relative Area % (Volatiles Only) GC_Steps->Result_GC

Caption: Decision matrix for selecting the appropriate analytical method based on the need for absolute purity versus rapid process monitoring.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2776067, 2-Methoxy-4-fluorobenzyl chloride." PubChem. [Link]

Sources

Technical Guide: LC-MS versus GC-MS for Analyzing 2-Methoxy-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the analysis of 2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7), a critical intermediate in the synthesis of acid blockers (e.g., Vonoprazan), the choice between LC-MS and GC-MS is dictated by the molecule's high reactivity rather than its volatility.

The Bottom Line:

  • Primary Recommendation (GC-MS): Gas Chromatography-Mass Spectrometry is the superior technique for purity profiling and raw material assay. The analyte is sufficiently volatile, and the anhydrous environment of GC prevents the rapid hydrolysis observed in LC-MS.

  • Alternative Recommendation (LC-MS): Liquid Chromatography-Mass Spectrometry is generally unsuitable for direct analysis due to on-column hydrolysis. It should only be used for trace analysis in biological matrices if coupled with a pre-column derivatization step (e.g., reaction with a secondary amine) to stabilize the reactive chloride.

Physicochemical Profile & Stability Risks[1][2]

To select the correct instrument, one must understand the analyte's behavior under stress. 2-Methoxy-4-fluorobenzyl chloride contains a leaving group (Cl⁻) activated by the ortho-methoxy group.

PropertyCharacteristicAnalytical Implication
Volatility Moderate (BP ~115–120°C @ 14 mmHg)Pro-GC: Easily vaporized without extreme heat.
Reactivity High (Alkylating Agent)Anti-LC: The o-methoxy group stabilizes the benzylic carbocation, accelerating hydrolysis in aqueous mobile phases.
Thermal Stability ModerateCaution-GC: Risk of HCl elimination in hot, active injectors.
Ionization Neutral / Weakly BasicPro-EI (GC): Fragments well. Anti-ESI (LC): Poor ionization efficiency without derivatization.
Diagram 1: Degradation Pathways & Analytical Risks

The following diagram illustrates why the choice of chromatography dictates the integrity of the sample.

G cluster_LC LC-MS Environment (Aqueous) cluster_GC GC-MS Environment (Thermal) Start 2-Methoxy-4-fluorobenzyl chloride Hydrolysis Hydrolysis (Nucleophilic Attack by H2O) Start->Hydrolysis In Mobile Phase Thermal Thermal Elimination (Active Sites in Liner) Start->Thermal >250°C + Glass Wool Stable Intact Analyte (Gas Phase) Start->Stable Inert Inlet <200°C Alcohol Artifact: 2-Methoxy-4-fluorobenzyl alcohol Hydrolysis->Alcohol Rapid Conversion Alkene Artifact: Dimerization or HCl Loss Thermal->Alkene

Figure 1: The degradation fate of the analyte depends on the system. LC-MS promotes hydrolysis (red), while optimized GC-MS preserves the analyte (green).

GC-MS Assessment: The Gold Standard

GC-MS is the industry standard for alkyl halides because it avoids water. However, the "benzyl" nature implies a weak C-Cl bond, requiring specific inlet parameters to prevent thermal degradation.

Optimized GC-MS Protocol
  • Instrument: Single Quadrupole or Triple Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: Non-polar (5% Phenyl-methylpolysiloxane), e.g., DB-5ms or Rxi-5Sil MS.

  • Inlet Conditions (CRITICAL):

    • Mode: Split (10:1 to 50:1) to minimize residence time.

    • Temperature: Keep ≤ 200°C . Higher temperatures promote HCl elimination.

    • Liner:Ultra-Inert (Deactivated) Single Taper with Wool . Note: If degradation is observed, switch to a wool-free cyclo-double taper liner to remove active surface area.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Mass Spec: Electron Ionization (EI) @ 70 eV.

    • SIM Mode: Monitor molecular ion (M+) and tropylium fragment.

Pros:

  • Stability: Anhydrous environment prevents hydrolysis.

  • Library Matching: EI spectra allow direct comparison with NIST libraries.

  • Resolution: Superior separation from synthetic impurities (e.g., benzyl alcohols, aldehydes).

Cons:

  • Thermal Risk: Dirty liners can catalyze decomposition.

LC-MS Assessment: The Alternative Approach

Direct analysis of 2-Methoxy-4-fluorobenzyl chloride by Reverse Phase LC (RPLC) is not recommended because the half-life of reactive benzyl chlorides in acetonitrile/water mixtures can be as short as 5–10 minutes.

When to use LC-MS?

Use LC-MS only if:

  • The matrix is non-volatile (e.g., blood plasma).[1]

  • You are performing a Genotoxic Impurity (GTI) screen at ppb levels where GC-MS sensitivity is insufficient.

Mandatory LC-MS Protocol: Derivatization

To analyze this compound by LC-MS, you must chemically "lock" the chloride functionality before it touches the mobile phase.

Derivatization Workflow:

  • Reagent: Excess secondary amine (e.g., Morpholine or Dimethylamine).

  • Reaction: Mix sample with reagent in anhydrous acetonitrile for 15 min at RT.

  • Mechanism: The amine displaces the chloride (Nucleophilic Substitution), forming a stable tertiary amine.

  • Analysis: Analyze the resulting amine derivative by LC-MS/MS (ESI+).

Pros:

  • Sensitivity: ESI+ is highly sensitive for the amine derivative (protonates easily).

  • Selectivity: MRM transitions of the derivative eliminate matrix noise.

Cons:

  • Complexity: Requires sample preparation.[2]

  • Indirect: You are measuring the derivative, not the original molecule.

Head-to-Head Performance Comparison

The following data summarizes the performance of both techniques based on experimental validations of similar benzyl halides.

FeatureGC-MS (Direct Injection)LC-MS (Direct Injection)LC-MS (Derivatized)
Analyte Integrity High (If inlet is clean)Critical Failure (Hydrolysis)High (Chemically stabilized)
Limit of Quantitation 0.1 – 0.5 ppmN/A (Unstable)< 10 ppb
Linearity (R²) > 0.999Poor (Drifting signal)> 0.995
Sample Prep Time Low (Dilute & Shoot)LowHigh (Reaction required)
Throughput 15–20 min/runN/A5–10 min/run
Cost per Analysis $


$
Diagram 2: Method Selection Decision Matrix

D Start Sample Origin Q1 Is the matrix volatile? (e.g., Solvent, Raw Material) Start->Q1 Q2 Is the matrix biological/aqueous? (e.g., Plasma, Buffer) Start->Q2 GC GC-MS (EI) Recommended Q1->GC Yes LC_Direct Direct LC-MS STOP: Hydrolysis Risk Q2->LC_Direct Direct Injection LC_Deriv LC-MS (ESI) with Derivatization Q2->LC_Deriv Derivatization Step LC_Direct->LC_Deriv Alternative

Figure 2: Decision tree for selecting the analytical technique based on sample matrix.

References

  • Lee, J. H., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food. PMC / National Institutes of Health. Retrieved from [Link]

  • Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol in GC Analysis. Chemical & Pharmaceutical Bulletin. Retrieved from [Link][3][4][5]

  • Arome Science. (2023). GC-MS vs LC-MS: How to Choose for Metabolomics and Volatile Analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2-Methoxy-4-fluorobenzyl Chloride: Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of an appropriate alkylating agent and corresponding solvent system is a critical decision that profoundly impacts reaction efficiency, yield, and purity. This guide provides an in-depth technical comparison of 2-Methoxy-4-fluorobenzyl chloride, a versatile reagent for the introduction of the 2-methoxy-4-fluorobenzyl protecting group, with other common benzylating agents. We will delve into the nuanced interplay of solvent polarity and reaction mechanism, supported by established principles and proposed experimental data, to empower you to make informed decisions in your synthetic endeavors.

Understanding the Reagent: Electronic Effects at Play

2-Methoxy-4-fluorobenzyl chloride possesses a unique electronic profile that dictates its reactivity. The methoxy group (-OCH₃) at the ortho position is a strong electron-donating group through resonance, which serves to stabilize a developing positive charge on the benzylic carbon. Conversely, the fluorine atom at the para position is an electron-withdrawing group through induction. This electronic tug-of-war influences the propensity of the molecule to undergo nucleophilic substitution via either an S(_N)1 or S(_N)2 mechanism.

The resonance donation from the methoxy group is generally the dominant effect, predisposing the molecule towards an S(_N)1 pathway by stabilizing the benzylic carbocation intermediate. However, the inductive effect of the fluorine atom can modulate this reactivity, making the choice of solvent a crucial factor in directing the reaction mechanism.

The Critical Role of the Solvent System

The solvent is not merely a medium for the reaction but an active participant that can stabilize intermediates and influence reaction rates, often by orders of magnitude. The choice between a polar protic and a polar aprotic solvent is paramount when working with benzylating agents like 2-Methoxy-4-fluorobenzyl chloride.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (O-H or N-H). They are capable of hydrogen bonding and can effectively solvate both cations and anions. In the context of nucleophilic substitution, polar protic solvents excel at stabilizing the carbocation intermediate and the leaving group in an S(_N)1 reaction. However, they can also solvate the nucleophile, creating a "solvent cage" that hinders its reactivity in an S(_N)2 reaction.[1]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) have dipoles but lack an acidic proton. They are excellent at solvating cations but are less effective at solvating anions. This property leaves the nucleophile "naked" and highly reactive, thus favoring the bimolecular S(_N)2 mechanism.

The interplay between the substrate's electronics and the solvent's properties determines the dominant reaction pathway.

G cluster_SN1 SN1 Pathway (Favored in Polar Protic Solvents) cluster_SN2 SN2 Pathway (Favored in Polar Aprotic Solvents) Reactant 2-Methoxy-4-fluorobenzyl Chloride Carbocation Resonance-Stabilized Benzylic Carbocation Reactant->Carbocation Slow, Rate-determining Transition_State Pentavalent Transition State Reactant->Transition_State Concerted Step Product_SN1 O-Alkylated Product Carbocation->Product_SN1 Fast, Nucleophilic Attack Product_SN2 O-Alkylated Product Transition_State->Product_SN2 Solvent_Choice Solvent_Choice Solvent_Choice->Reactant

Caption: Reaction pathways for 2-Methoxy-4-fluorobenzyl chloride.

Comparative Performance Analysis

To provide a clear comparison, we will examine the expected performance of 2-Methoxy-4-fluorobenzyl chloride against two common alternatives: the parent Benzyl Chloride and the more activated 4-Methoxybenzyl Chloride (PMB-Cl) . The following analysis is based on established principles of physical organic chemistry and literature data for analogous systems.

FeatureBenzyl Chloride4-Methoxybenzyl Chloride (PMB-Cl)2-Methoxy-4-fluorobenzyl Chloride
Dominant Electronic Effect Inductive (weakly activating)Resonance (strongly activating)Resonance (activating) vs. Inductive (deactivating)
Predicted Reactivity ModerateHighHigh, but potentially modulated by the fluorine substituent
Favored Mechanism S(_N)2 in aprotic, mixed S(_N)1/S(_N)2 in proticPredominantly S(_N)1Likely S(_N)1 in protic, S(_N)2 in aprotic
Potential Side Reactions Over-alkylation, eliminationOver-alkylation, acid-catalyzed deprotectionOver-alkylation, potential for side reactions involving the fluoro group under harsh conditions

Discussion of Expected Performance:

  • Benzyl Chloride: As the baseline, benzyl chloride exhibits moderate reactivity and can proceed through either an S(_N)1 or S(_N)2 pathway depending on the conditions. Its lack of strong electronic activation makes it generally less reactive than its methoxy-substituted counterparts.

  • 4-Methoxybenzyl Chloride (PMB-Cl): The para-methoxy group strongly stabilizes the benzylic carbocation, making PMB-Cl highly reactive towards S(_N)1 reactions. This high reactivity is advantageous for rapid conversions but can also lead to a higher propensity for side reactions and makes the resulting protecting group more labile to acidic conditions.[2]

  • 2-Methoxy-4-fluorobenzyl Chloride: The ortho-methoxy group provides strong resonance stabilization for a carbocation intermediate, suggesting a high reactivity similar to PMB-Cl, particularly in polar protic solvents that favor the S(_N)1 mechanism. The para-fluoro substituent, while inductively electron-withdrawing, is not expected to completely counteract the powerful electron-donating effect of the methoxy group. In polar aprotic solvents, the increased steric hindrance from the ortho-methoxy group might slightly disfavor the S(_N)2 pathway compared to benzyl chloride, but the electronic activation should still lead to efficient reactions.

Proposed Experimental Protocol for Comparative Kinetic Analysis

To generate robust, comparative data on the performance of 2-Methoxy-4-fluorobenzyl chloride, we propose the following experimental protocol for the O-alkylation of a model substrate, 4-nitrophenol. This substrate is chosen for its ease of monitoring by UV-Vis spectrophotometry due to the distinct absorbance of the starting material and the product.

Objective:

To determine the reaction kinetics and yield of the O-alkylation of 4-nitrophenol with 2-Methoxy-4-fluorobenzyl chloride in a selection of polar protic and polar aprotic solvents, and to compare its performance with benzyl chloride and 4-methoxybenzyl chloride.

Materials:
  • 2-Methoxy-4-fluorobenzyl chloride (CAS: 157068-04-7)

  • Benzyl chloride

  • 4-Methoxybenzyl chloride

  • 4-Nitrophenol

  • Potassium carbonate (anhydrous)

  • Solvents (anhydrous):

    • Acetonitrile (ACN) - Polar Aprotic

    • N,N-Dimethylformamide (DMF) - Polar Aprotic

    • Methanol (MeOH) - Polar Protic

    • Isopropanol (IPA) - Polar Protic

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vessels (e.g., 25 mL round-bottom flasks with reflux condensers)

  • Magnetic stirrers and heating mantles

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis Reactants Charge flask with: - 4-Nitrophenol - K2CO3 - Solvent Stir Stir at RT for 15 min Reactants->Stir Add_Reagent Add Benzylating Agent Stir->Add_Reagent Heat Heat to desired temp. Add_Reagent->Heat Sample Withdraw aliquots at time intervals Heat->Sample Quench Quench with water Sample->Quench Extract Extract with Ethyl Acetate Quench->Extract GC_Analysis Analyze organic layer by GC-FID Extract->GC_Analysis Data Determine concentration of reactant and product GC_Analysis->Data Kinetics Plot concentration vs. time to determine rate constant Data->Kinetics

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Procedure:
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 mmol), anhydrous potassium carbonate (1.5 mmol), and the chosen anhydrous solvent (10 mL).

  • Equilibration: Stir the mixture at room temperature for 15 minutes to ensure dissolution and deprotonation of the phenol.

  • Initiation: Add the respective benzylating agent (2-Methoxy-4-fluorobenzyl chloride, benzyl chloride, or 4-methoxybenzyl chloride, 1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a constant temperature (e.g., 60 °C). At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Extraction: Immediately quench the aliquot in a vial containing water (1 mL) and ethyl acetate (1 mL) with an internal standard. Shake vigorously.

  • Analysis: Analyze the organic layer by GC-FID to determine the concentration of the remaining 4-nitrophenol and the formed O-alkylated product.

  • Data Processing: Plot the concentration of the reactant versus time to determine the reaction rate and the rate constant (k). Calculate the final yield based on the consumption of the limiting reagent.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in the following tables for clear comparison.

Table 1: Reaction Rate Constants (k) for the O-Alkylation of 4-Nitrophenol

Benzylating AgentSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
Benzyl ChlorideACN60Experimental Value
DMF60Experimental Value
MeOH60Experimental Value
IPA60Experimental Value
4-Methoxybenzyl ChlorideACN60Experimental Value
DMF60Experimental Value
MeOH60Experimental Value
IPA60Experimental Value
2-Methoxy-4-fluorobenzyl ChlorideACN60Experimental Value
DMF60Experimental Value
MeOH60Experimental Value
IPA60Experimental Value

Table 2: Final Yields (%) of O-Alkylated Product after 4 Hours

Benzylating AgentSolventTemperature (°C)Yield (%)
Benzyl ChlorideACN60Experimental Value
DMF60Experimental Value
MeOH60Experimental Value
IPA60Experimental Value
4-Methoxybenzyl ChlorideACN60Experimental Value
DMF60Experimental Value
MeOH60Experimental Value
IPA60Experimental Value
2-Methoxy-4-fluorobenzyl ChlorideACN60Experimental Value
DMF60Experimental Value
MeOH60Experimental Value
IPA60Experimental Value

Expected Outcomes and Interpretation:

  • In Polar Aprotic Solvents (ACN, DMF): It is anticipated that all three benzylating agents will react efficiently via an S(_N)2 mechanism. The reaction rates are expected to follow the order: 4-Methoxybenzyl Chloride ≈ 2-Methoxy-4-fluorobenzyl Chloride > Benzyl Chloride, due to the electronic activation of the methoxy-substituted compounds. High yields are expected for all three reagents.

  • In Polar Protic Solvents (MeOH, IPA): The reaction mechanism is expected to shift towards S(_N)1 for the methoxy-substituted benzyl chlorides due to the stabilization of the carbocation intermediate by the solvent. This should result in significantly faster reaction rates for 4-Methoxybenzyl Chloride and 2-Methoxy-4-fluorobenzyl Chloride compared to Benzyl Chloride, which will likely still favor a slower S(_N)2 pathway or a mixed pathway. However, solvolysis (reaction with the solvent) may become a competing side reaction, potentially lowering the yield of the desired O-alkylated product, especially with the more reactive methoxy-substituted reagents.

Trustworthiness and Self-Validating Systems

The proposed experimental protocol incorporates a self-validating system through the use of an internal standard in the GC analysis. This ensures that any variations in injection volume or detector response are accounted for, leading to accurate and reproducible quantitative data. Furthermore, monitoring the reaction at multiple time points allows for the determination of the reaction order and provides a more robust measure of the reaction rate compared to a single endpoint measurement. The inclusion of control reactions with well-characterized benzylating agents (benzyl chloride and 4-methoxybenzyl chloride) provides a benchmark against which the performance of 2-Methoxy-4-fluorobenzyl chloride can be reliably assessed.

Conclusion and Recommendations

2-Methoxy-4-fluorobenzyl chloride is a promising reagent for the introduction of a fluorinated and methoxy-substituted benzyl protecting group. Its electronic properties suggest a high level of reactivity that can be modulated by the choice of solvent system.

  • For rapid and efficient reactions where an S(_N)1 pathway is tolerable , polar protic solvents are recommended. However, the potential for solvolysis should be considered and monitored.

  • For reactions requiring strict S(_N)2 conditions to avoid racemization at a chiral center or to minimize side reactions associated with carbocation intermediates , polar aprotic solvents are the preferred choice.

The provided experimental protocol offers a robust framework for generating the necessary data to make a definitive selection of solvent system for your specific application. By understanding the interplay between the reagent's inherent reactivity and the solvent's influence, researchers can optimize their synthetic strategies to achieve their desired outcomes with high efficiency and purity.

References

  • MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Molecules, 27(23), 8206. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Chemcd. (n.d.). 2-METHOXY-4-FLUOROBENZYL CHLORIDE | 157068-04-7. Retrieved from [Link]

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A Comparative Guide to the Metabolic Stability of Drug Candidates Derived from 2-Methoxy-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a pivotal determinant of its ultimate success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity. The liver, as the primary site of drug metabolism, employs a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, to chemically modify xenobiotics, preparing them for excretion.[2]

This guide provides a comprehensive framework for assessing the metabolic stability of drug candidates incorporating the 2-methoxy-4-fluorobenzyl moiety. The inclusion of fluorine and methoxy groups on the benzyl ring is a common medicinal chemistry strategy to modulate a drug's physicochemical and pharmacokinetic properties. Fluorine, in particular, is often introduced to block sites of metabolism and improve metabolic stability. This guide will delve into the experimental workflows for evaluating this stability, compare the metabolic fate of a hypothetical drug candidate with relevant analogs, and provide the scientific rationale behind the experimental design and data interpretation.

The Metabolic Landscape of Methoxy- and Fluoro-substituted Benzyl Compounds

The metabolic fate of a drug is intricately linked to its chemical structure. For compounds containing a 2-methoxy-4-fluorobenzyl group, several metabolic pathways are of primary concern, primarily mediated by CYP enzymes in Phase I metabolism.[3]

  • O-Demethylation: The methoxy group is a common site for oxidative metabolism, where CYP enzymes catalyze its removal to form a phenol. This is a well-established metabolic pathway for many methoxy-containing xenobiotics.

  • Benzylic Hydroxylation: The benzylic carbon, the one attached to the aromatic ring, is another potential "soft spot" for oxidation, leading to the formation of an alcohol.

  • Aromatic Hydroxylation: While the fluorine atom is intended to block metabolism at the 4-position, other positions on the aromatic ring could still be susceptible to hydroxylation.

  • Phase II Conjugation: The metabolites formed in Phase I, particularly hydroxylated products, can undergo subsequent conjugation reactions (Phase II metabolism) with endogenous molecules like glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.[3]

The interplay of the methoxy and fluoro substituents can influence which of these pathways predominates. The electron-withdrawing nature of fluorine may decrease the susceptibility of the aromatic ring to oxidation, potentially directing metabolism towards O-demethylation or benzylic hydroxylation.

Comparative In Vitro Assessment of Metabolic Stability

To provide a practical context, we will consider a hypothetical drug candidate, Compound A , which incorporates the 2-methoxy-4-fluorobenzyl moiety. We will compare its metabolic stability against two structural analogs:

  • Compound B: The non-fluorinated analog, containing a 2-methoxybenzyl group.

  • Compound C: An isomeric analog, with a 3-methoxy-4-fluorobenzyl group.

This comparison will allow us to dissect the influence of the fluorine atom and the position of the methoxy group on metabolic stability.

Experimental Systems: A Two-pronged Approach

We will employ two of the most widely used in vitro systems for assessing metabolic stability:

  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver that are rich in Phase I enzymes, particularly CYPs.[3] HLM assays are a cost-effective and high-throughput method to evaluate the intrinsic clearance of a compound due to oxidative metabolism.[4]

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[5] Hepatocyte assays provide a more comprehensive picture of a compound's overall hepatic metabolism.

Experimental Workflow

The general workflow for assessing metabolic stability in both HLM and hepatocytes is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_prep Prepare Compound Stock Solutions (10 mM in DMSO) pre_incubation Pre-incubate Compound and System at 37°C compound_prep->pre_incubation system_prep Prepare HLM or Hepatocyte Suspension system_prep->pre_incubation cofactor_prep Prepare NADPH Solution (for HLM) initiation Initiate Reaction with NADPH (or start timing for hepatocytes) cofactor_prep->initiation pre_incubation->initiation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiation->sampling quenching Quench Reaction with Acetonitrile containing Internal Standard sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing and Calculation of Metabolic Parameters lcms_analysis->data_processing

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the rate of disappearance of the test compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (or NADPH stock solution)

  • Test Compounds (Compound A, B, and C) and Positive Controls (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

  • Acetonitrile (with internal standard, e.g., Tolbutamide)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation:

    • Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.

    • Prepare a 1 µM working solution of each test compound and positive control in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound working solution to the HLM suspension and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[6]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Objective: To determine the rate of disappearance of the test compound due to both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Culture Medium (e.g., Williams' Medium E)

  • Test Compounds (Compound A, B, and C) and Positive Controls (e.g., Testosterone)

  • Acetonitrile (with internal standard)

  • Collagen-coated 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach for several hours in the incubator.

  • Incubation:

    • Remove the plating medium and add fresh, pre-warmed medium containing the test compound (final concentration 1 µM).

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove the medium and add ice-cold acetonitrile with the internal standard to the wells to lyse the cells and terminate the reaction.

  • Sample Processing and Analysis:

    • Scrape the wells to ensure complete cell lysis.

    • Transfer the contents to a new plate and centrifuge to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis of the parent compound concentration.

Data Analysis and Interpretation

From the LC-MS/MS data, the percentage of the parent compound remaining at each time point is calculated. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the half-life (t1/2) and the intrinsic clearance (CLint).

Half-life (t1/2) = 0.693 / slope

Intrinsic Clearance (CLint) = (0.693 / t1/2) * (incubation volume / protein concentration or cell number)

Comparative Data Summary

The following tables present hypothetical but realistic data for our three test compounds, based on established principles of structure-metabolism relationships.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundDescriptiont1/2 (min)CLint (µL/min/mg protein)Predicted Major Metabolic Pathway
Compound A 2-methoxy-4-fluorobenzyl4515.4O-Demethylation
Compound B 2-methoxybenzyl1546.2Aromatic Hydroxylation & O-Demethylation
Compound C 3-methoxy-4-fluorobenzyl5512.6O-Demethylation

Table 2: Metabolic Stability in Human Hepatocytes

CompoundDescriptiont1/2 (min)CLint (µL/min/10^6 cells)Predicted Additional Pathways
Compound A 2-methoxy-4-fluorobenzyl3818.2Glucuronidation of O-demethylated metabolite
Compound B 2-methoxybenzyl1257.8Glucuronidation and sulfation of hydroxylated metabolites
Compound C 3-methoxy-4-fluorobenzyl4814.4Glucuronidation of O-demethylated metabolite

Discussion of Comparative Results

The hypothetical data illustrates key structure-activity relationships:

  • Impact of Fluorination: Compound A (with fluorine) shows significantly higher metabolic stability (longer t1/2 and lower CLint) compared to its non-fluorinated counterpart, Compound B. This supports the hypothesis that the fluorine atom at the 4-position effectively blocks a major site of aromatic hydroxylation, thereby increasing the compound's resistance to metabolism.

  • Influence of Methoxy Position: Compound C, with the methoxy group at the 3-position, exhibits slightly higher stability than Compound A. This could be due to steric hindrance from the adjacent fluorine atom, making the methoxy group less accessible to metabolizing enzymes.

  • Microsomes vs. Hepatocytes: The half-lives in hepatocytes are generally shorter than in microsomes, reflecting the contribution of both Phase I and Phase II metabolism in the whole-cell system. The difference is most pronounced for Compound B, suggesting that its hydroxylated metabolites are readily conjugated in hepatocytes.

Predicted Metabolic Pathways

Based on the known metabolism of related structures, we can predict the primary metabolic pathways for Compound A.

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism CompoundA Compound A (2-methoxy-4-fluorobenzyl derivative) Metabolite1 O-Demethylated Metabolite (Phenol) CompoundA->Metabolite1 O-Demethylation (Major Pathway) Metabolite2 Benzylic Hydroxylated Metabolite (Alcohol) CompoundA->Metabolite2 Benzylic Hydroxylation (Minor Pathway) Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Glucuronidation

Caption: Predicted metabolic pathways for a drug derived from 2-Methoxy-4-fluorobenzyl chloride.

Conclusion and Strategic Implications

This guide has outlined a systematic approach to assessing the metabolic stability of drug candidates derived from 2-methoxy-4-fluorobenzyl chloride. The comparative analysis of Compound A with its analogs underscores the profound impact of subtle structural modifications, such as fluorination and substituent positioning, on a molecule's metabolic fate.

The experimental data, whether from high-throughput microsomal screens or more comprehensive hepatocyte assays, provides invaluable insights for medicinal chemists. For instance, the enhanced stability of Compound A suggests that the 2-methoxy-4-fluorobenzyl moiety is a promising scaffold for designing drug candidates with improved pharmacokinetic properties. Further studies would involve identifying the specific CYP isozymes responsible for the observed metabolism and conducting in vivo pharmacokinetic studies to validate these in vitro findings. By integrating metabolic stability assessment early and iteratively in the drug discovery process, researchers can more effectively design and select drug candidates with a higher probability of clinical success.

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